GS-493
Description
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Properties
IUPAC Name |
4-[[2,5-bis(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O8S/c28-21-20(23-22-14-3-11-18(12-4-14)36(33,34)35)19(13-1-5-16(6-2-13)26(29)30)24-25(21)15-7-9-17(10-8-15)27(31)32/h1-12,24H,(H,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHLZSZTHCBBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of GS-493: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-493 is a potent and selective small molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs) that are frequently dysregulated in various human cancers. By inhibiting SHP2, this compound effectively blocks key oncogenic signaling cascades, most notably the RAS-MAPK pathway, leading to the suppression of cancer cell proliferation, motility, and survival.[1][2][3] This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key quantitative data.
The Cellular Target: SHP2 (PTPN11)
The primary cellular target of this compound is the protein tyrosine phosphatase SHP2.[1][2] SHP2 is a ubiquitously expressed enzyme that plays a pivotal role in regulating a variety of cellular processes, including proliferation, differentiation, survival, and migration, by modulating the phosphorylation status of key signaling proteins.
Mechanism of SHP2 Activation and Function
SHP2 is recruited to activated receptor tyrosine kinases (RTKs) or their associated scaffolding proteins upon ligand binding. This recruitment is mediated by the binding of SHP2's two Src homology 2 (SH2) domains to specific phosphotyrosine residues on the activated receptor complex. This interaction relieves the autoinhibition of the phosphatase domain, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of downstream signaling pathways, most prominently the RAS-MAPK cascade.[4]
Mechanism of Action of this compound
This compound is a selective inhibitor of SHP2, with a reported IC50 of 71 nM.[1][2] It exhibits significant selectivity for SHP2 over other related phosphatases, being 29-fold and 45-fold more active against SHP2 than SHP1 and PTP1B, respectively.[1][2] By inhibiting the catalytic activity of SHP2, this compound prevents the dephosphorylation of its substrates, thereby disrupting the signal transduction cascade that promotes oncogenesis. This leads to a reduction in the activation of the downstream RAS-MAPK pathway, which is crucial for the survival and proliferation of many cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SHP2) | 71 nM | Biochemical Assay | [1][2] |
| Selectivity (SHP1/SHP2) | 29-fold | Biochemical Assay | [1][2] |
| Selectivity (PTP1B/SHP2) | 45-fold | Biochemical Assay | [1][2] |
| Inhibition of HGF-stimulated EMT | 0.0625-10 µM | HPAF cells | [2] |
| Inhibition of soft agar (B569324) growth | 40 µM (32% reduction) | LXFA 526L cells | [2] |
| In vivo tumor growth inhibition | 46 mg/kg (i.p. daily) | Murine xenograft model | [2] |
Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the RAS-MAPK signaling pathway, which is constitutively activated in many tumors.
Caption: The RTK/RAS/MAPK signaling pathway and the inhibitory action of this compound on SHP2.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of this compound.
Biochemical SHP2 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified SHP2 protein.
Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound to the wells. Include a DMSO-only control.
-
Add the recombinant SHP2 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphatase substrate.
-
Monitor the dephosphorylation of the substrate over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Motility (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HPAF)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
6-well plates
-
Pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scratching a straight line with a sterile pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Capture images of the wound at time 0.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each time point and condition.
-
Calculate the percentage of wound closure and compare the migration rate between this compound-treated and control cells.
Soft Agar Colony Formation Assay
This assay evaluates the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Materials:
-
Cancer cell line (e.g., LXFA 526L)
-
Complete cell culture medium
-
Agar
-
This compound
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of the cancer cells.
-
Add different concentrations of this compound or a vehicle control to the top agar-cell suspension.
-
Carefully layer the top agar-cell suspension onto the solidified base layer.
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 weeks, or until colonies are visible.
-
Stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Compare the number and size of colonies in the this compound-treated wells to the control wells.
Experimental Workflow
The following diagram illustrates the general workflow for characterizing the activity of this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Potential Off-Target Effects
While this compound is highly selective for SHP2, some studies have suggested potential off-target activities, particularly at higher concentrations. It has been reported to inhibit the platelet-derived growth factor receptor beta (PDGFRβ) and the proto-oncogene tyrosine-protein kinase Src. Further investigation into the clinical relevance of these off-target effects is warranted.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the protein tyrosine phosphatase SHP2. Its high potency and selectivity make it an effective inhibitor of the oncogenic RAS-MAPK signaling pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of SHP2 inhibition in cancer and other diseases.
References
An In-depth Technical Guide on the GS-493 PTPN11 Inhibition Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that functions as a positive regulator in key cellular signaling cascades. Its role as a proto-oncogene, particularly in activating the RAS-mitogen-activated protein kinase (MAPK) pathway, has established it as a compelling target for cancer therapy. GS-493 is a potent and selective, active-site inhibitor of SHP2. This document provides a comprehensive technical overview of the SHP2 signaling pathway, the mechanism of inhibition by this compound, associated quantitative data, and detailed experimental protocols for assays used in its characterization.
The Role of PTPN11 (SHP2) in Cellular Signaling
SHP2 is ubiquitously expressed and plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[1] In its basal state, SHP2 is auto-inhibited through an intramolecular interaction where its N-terminal SH2 domain blocks the catalytic pocket of the protein tyrosine phosphatase (PTP) domain.[2][3]
Upon stimulation by growth factors (e.g., EGF, PDGF), RTKs undergo autophosphorylation, creating docking sites for SHP2. The binding of SHP2's SH2 domains to these phosphotyrosine residues, often via adaptor proteins like Grb2-associated binder (GAB), induces a conformational change that relieves auto-inhibition and activates its phosphatase activity.[2][3]
Activated SHP2, contrary to what its function as a phosphatase might suggest, is a positive signal transducer. It dephosphorylates specific regulatory sites on signaling proteins, which ultimately leads to the sustained activation of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) cascade.[2][4] It is also implicated in the PI3K-AKT and JAK-STAT signaling pathways.[1] Aberrant SHP2 activation, through mutation or overexpression, is linked to the pathogenesis of various malignancies, including leukemias and numerous solid tumors, where it promotes cell proliferation, survival, and motility.[1][3][4][5]
Figure 1. PTPN11 (SHP2) Activation Signaling Pathway.
This compound: Mechanism of SHP2 Inhibition
This compound is a selective, small-molecule inhibitor that targets the catalytic activity of SHP2.[3][6] Unlike allosteric inhibitors that bind to a pocket away from the active site to lock the enzyme in its inactive conformation, this compound functions as an active-site inhibitor.[7][8]
Computer docking models indicate that this compound binds directly within the PTP domain's catalytic pocket.[7] This binding is stabilized by several key interactions:
-
The benzene (B151609) ring of one substituent is positioned between Lys-366 and Thr-357, forming hydrophobic interactions.[7]
-
A nitrobenzene (B124822) group forms a cation-π stacking interaction with Arg-362.[7]
-
Another nitrobenzene group forms a hydrogen bond with Thr-507.[7]
By occupying the active site, this compound directly prevents SHP2 from dephosphorylating its substrates. This leads to the abrogation of downstream signal transduction, primarily inhibiting the RAS-ERK pathway. The ultimate cellular consequences are the blockage of cancer cell motility, proliferation, and anchorage-independent growth.[3][6]
Figure 2. this compound Inhibition of the PTPN11 (SHP2) Pathway.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity and Selectivity of this compound
| Target | IC₅₀ | Selectivity vs. SHP2 | Reference |
|---|---|---|---|
| SHP2 (PTPN11) | 71 nM | - | [3][6][7] |
| SHP1 (PTPN6) | 2.08 µM | 29-fold | [6][7][8] |
| PTP1B | 3.17 µM | 45-fold | [6][7][8] |
| SRC Kinase | 746 nM | (Off-target) | [8] |
| PDGFRβ Kinase | 1.6 µM | (Off-target) |[8] |
Note: Some studies have highlighted potential off-target effects of this compound, particularly on kinases like PDGFRβ and SRC, which should be considered during experimental design and data interpretation.[8][9]
Table 2: In Vitro and In Vivo Activity of this compound
| Assay Type | Cell Line / Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Anchorage-Independent Growth | LXFA 526L (NSCLC) | 40 µM this compound | Reduced colony count to 32% of control | [6] |
| Epithelial-Mesenchymal Transition | HPAF (Pancreatic) | 0.0625-10 µM this compound | Blocked HGF-stimulated transition | [6] |
| In Vivo Tumor Growth | Murine Xenograft Model | 46 mg/kg; i.p.; daily for 27 days | Significant inhibition of tumor growth |[6] |
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol determines the IC₅₀ of an inhibitor against purified SHP2 enzyme.
Principle: The assay measures the enzymatic activity of SHP2 using a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP). Activated SHP2 cleaves the phosphate group from DiFMUP, releasing the fluorescent product DiFMU, which is quantified using a fluorescence plate reader.
Materials:
-
Purified, recombinant full-length SHP2 enzyme.
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide).[1][4]
-
DiFMUP substrate.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[4]
-
This compound (or other test inhibitor) serially diluted in DMSO.
-
384-well black microplates.
Procedure:
-
Enzyme Activation: Prepare a working solution of SHP2 enzyme in Assay Buffer. Add the SHP2 Activating Peptide to a final concentration of ~500 nM and incubate for 20 minutes at room temperature to allow for enzyme activation.[4]
-
Compound Plating: Add test compounds (e.g., this compound) at various concentrations to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).
-
Enzyme Addition: Dispense the activated SHP2 enzyme solution into each well containing the test compounds and controls. Incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Prepare a working solution of DiFMUP substrate in Assay Buffer (e.g., final concentration of 100 µM).[2] Add the DiFMUP solution to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) kinetically over 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the rates relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Soft Agar (B569324) Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of transformed cells.
Principle: Cancer cells, unlike normal cells, can proliferate without being attached to a solid surface. In this assay, cells are suspended in a semi-solid agar medium. The ability to form colonies demonstrates oncogenic potential and can be inhibited by anti-cancer agents.
Figure 3. Experimental Workflow for Soft Agar Colony Formation Assay.
Procedure:
-
Prepare Base Layer: Melt a 1% agar solution and cool to 40°C. Mix it 1:1 with 2x concentrated cell culture medium (warmed to 40°C) to create a final 0.5% agar medium.[10] Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Layer with Cells: Harvest and count cells, preparing a single-cell suspension. Dilute the cells in 1x cell culture medium. Melt a 0.7% agar solution and cool to 40°C.
-
Treatment: For each condition (vehicle control, this compound), mix the cell suspension with the 0.7% agar and 2x medium to achieve a final agar concentration of ~0.3-0.4% and the desired cell density (e.g., 5,000 cells/well) and final drug concentration.[10]
-
Plating: Gently overlay 1.5 mL of the top agar/cell mixture onto the solidified base layer in each well.
-
Incubation: Allow the top layer to solidify, then incubate the plates at 37°C in a humidified incubator for 10-21 days. Feed the cells by adding 100-200 µL of fresh medium to the top of the agar every 3-4 days to prevent desiccation.
-
Staining and Quantification: After the incubation period, add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour.[10] Wash the wells, and count the colonies using a dissecting microscope or an automated colony counter.
Murine Xenograft Tumor Growth Assay
This protocol evaluates the in vivo efficacy of this compound on tumor growth.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor volume is measured over time compared to a vehicle-treated control group.
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice).
-
Human cancer cell line (e.g., LXFA 526L).
-
Phosphate-buffered saline (PBS) or other appropriate vehicle.
-
This compound formulated for in vivo administration (e.g., intraperitoneal injection).
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS at a high concentration (e.g., 5-10 x 10⁶ cells per 100 µL). Subcutaneously inject the cell suspension into the flank of each mouse.[11]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Begin measurements with calipers once tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 46 mg/kg) or vehicle solution to the mice according to the planned schedule (e.g., daily intraperitoneal injections).[6] Monitor animal weight and general health throughout the study.
-
Tumor Measurement: Measure tumor volumes 2-3 times per week.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum allowed size or after a predefined treatment duration (e.g., 27 days).[6] Excise the tumors, weigh them, and compare the average tumor volume and weight between the treatment and control groups to determine therapeutic efficacy. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Non-catalytic Functions of Proteins for New Drug Discovery [pps.cpu.edu.cn]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 11. oncotarget.com [oncotarget.com]
The Biological Activity of GS-493: A Selective SHP2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GS-493 is a potent and selective small-molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in activating the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[1][2][3][4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human cancers, including lung, breast, and pancreatic cancer, as well as in developmental disorders like Noonan syndrome.[2][3] As a key positive regulator of oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy. This guide provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory effects, the experimental methodologies used for its characterization, and its impact on key signaling pathways.
It is important to distinguish this compound from RM-493 (setmelanotide), a melanocortin-4 receptor (MC4R) agonist used for treating rare genetic disorders of obesity, as the similar nomenclature can be a source of confusion. This document will focus exclusively on the SHP2 inhibitor, this compound.
Quantitative Biological Activity of this compound
The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Enzymatic and Cellular Activity
| Parameter | Value | Target/Cell Line | Description | Reference |
| IC₅₀ | 71 nM | SHP2 (enzymatic assay) | The half-maximal inhibitory concentration of this compound against purified SHP2 enzyme. | [1][6] |
| Selectivity | 29-fold vs. SHP1 | SHP1 (enzymatic assay) | This compound is 29 times more potent against SHP2 compared to the related phosphatase SHP1. | [1][6] |
| Selectivity | 45-fold vs. PTP1B | PTP1B (enzymatic assay) | This compound is 45 times more potent against SHP2 compared to the related phosphatase PTP1B. | [1][6] |
| Colony Formation | 32% of control (at 40 µM) | LXFA 526L (NSCLC) | This compound treatment for several days reduced the number of tumor cell colonies in a soft agar (B569324) assay. | [7][8] |
In Vivo Anti-Tumor Efficacy
| Parameter | Dosage & Administration | Model System | Outcome | Reference |
| Tumor Growth | 46 mg/kg; i.p.; daily for 27 days | Murine xenograft model | Significant inhibition of tumor growth. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize the biological activity of this compound.
SHP2 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the catalytic activity of the SHP2 enzyme.
Principle: The phosphatase activity of purified recombinant SHP2 is measured using a synthetic phosphopeptide substrate. The amount of phosphate (B84403) released is quantified, and the inhibition by this compound is determined by comparing the enzyme activity in the presence and absence of the compound.
Materials:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)[9][10]
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)
-
This compound compound
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the SHP2 enzyme to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP or fluorescence for DiFMUP).[9]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Cell Motility (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of this compound.
Materials:
-
Human pancreatic adenocarcinoma (HPAF) cells[1]
-
Cell culture medium and supplements
-
This compound compound
-
Culture plates or inserts for creating a defined gap
-
Microscope with imaging capabilities
Procedure:
-
Seed HPAF cells in a culture plate and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip or by removing a culture insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing various concentrations of this compound or vehicle control.
-
Place the plate in an incubator with a live-cell imaging system.
-
Capture images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition and compare the effect of this compound to the control.
Soft Agar Colony Formation Assay
This assay evaluates the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of this compound on this process.
Principle: Cancer cells are suspended in a semi-solid agar medium that prevents their attachment to a solid surface. Only transformed cells can proliferate and form colonies in this environment.
Materials:
-
Human non-small-cell lung cancer (NSCLC) cell line LXFA 526L[7][8]
-
Cell culture medium and supplements
-
Noble agar
-
This compound compound
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in culture medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in culture medium containing a single-cell suspension of LXFA 526L cells and various concentrations of this compound or vehicle control.
-
Carefully overlay the top agar-cell mixture onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with the compound to the top of the agar periodically to prevent drying.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well using a microscope.
-
Calculate the percentage of colony formation in the presence of this compound relative to the control.
Murine Xenograft Model
This in vivo assay assesses the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
This compound compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 46 mg/kg, intraperitoneally, daily) to the treatment group and the vehicle to the control group.[7]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Continue the treatment for a predetermined period (e.g., 27 days).[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the this compound-treated and control groups to determine the anti-tumor efficacy.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphatase activity of SHP2. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic PTP domain.[8] Upon activation by upstream signals, such as growth factor binding to RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated docking proteins. This binding event induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity.[8] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS/ERK pathway.[4][11]
This compound, as a SHP2 inhibitor, blocks this catalytic activity, thereby preventing the dephosphorylation of SHP2 substrates and inhibiting the downstream signaling cascades that promote cell proliferation, survival, and motility.
SHP2 Signaling Pathway and Inhibition by this compound
Experimental Workflow for Assessing this compound Activity
Conclusion
This compound is a selective and potent inhibitor of the SHP2 phosphatase with demonstrated anti-cancer activity in both in vitro and in vivo models. Its ability to block key oncogenic signaling pathways, inhibit cancer cell motility and growth, and suppress tumor progression in preclinical models underscores the therapeutic potential of targeting SHP2 in oncology. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on the advancement of SHP2 inhibitors for cancer treatment. Further investigation into the clinical efficacy and safety of this compound and other SHP2 inhibitors is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GS-493 in RAS-MAPK Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-493 is a potent and selective small-molecule inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK (mitogen-activated protein kinase) pathway, a cascade that plays a central role in cell proliferation, differentiation, and survival. Dysregulation of the RAS-MAPK pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the role of this compound in modulating RAS-MAPK signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: SHP2 Inhibition
SHP2 functions as a key signaling node downstream of various RTKs. Upon growth factor binding, autophosphorylated RTKs recruit docking proteins like Grb2-associated binder 1 (GAB1). SHP2 is then recruited to these phosphorylated docking proteins via its SH2 domains, leading to its activation. Activated SHP2 dephosphorylates specific substrates, including the RAS GTPase-activating protein (GAP) binding site on GAB1, which in turn promotes the activation of RAS. By inhibiting the catalytic activity of SHP2, this compound prevents this dephosphorylation event, thereby attenuating the activation of RAS and its downstream effectors in the MAPK cascade, namely RAF, MEK, and ERK. This ultimately leads to a reduction in cancer cell proliferation, motility, and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (nM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B |
| SHP2 (PTPN11) | 71 | 29-fold | 45-fold |
Table 2: In Vitro Cellular Activity of this compound [2]
| Cell Line | Assay Type | Treatment | Effect |
| HPAF | HGF-stimulated EMT | 0.0625-10 µM this compound | Blocks epithelial-mesenchymal transition |
| LXFA 526L | Soft Agar (B569324) Colony Formation | 40 µM this compound | 32% reduction in tumor cell colonies |
Table 3: In Vivo Efficacy of this compound [2][3]
| Animal Model | Cell Line Used | Treatment Regimen | Outcome |
| Murine Xenograft Model | Not Specified | 46 mg/kg this compound, intraperitoneal, daily for 27 days | Significant tumor growth inhibition |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the role of SHP2 in the RAS-MAPK pathway and a typical experimental workflow for evaluating a SHP2 inhibitor like this compound.
Caption: Role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of a SHP2 inhibitor like this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro SHP2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
-
This compound compound series
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate.
-
Monitor the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm for 15-30 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of p-ERK Levels
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway, in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HPAF)
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., HGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., HGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Soft Agar Colony Formation Assay
Objective: To evaluate the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Materials:
-
Cancer cell line (e.g., LXFA 526L)
-
Complete cell culture medium
-
Agar
-
This compound
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells.
-
Resuspend the cells in complete medium containing 0.3% agar and the desired concentration of this compound or DMSO.
-
Plate the cell-agar suspension on top of the base layer.
-
Allow the top layer to solidify and then add complete medium containing this compound or DMSO to each well.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells twice a week with fresh medium containing the inhibitor.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies in each well using a microscope.
Murine Xenograft Model
Objective: To assess the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NMRI nu/nu)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 46 mg/kg) or vehicle control intraperitoneally daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predefined period (e.g., 27 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blotting or immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of SHP2 in RAS-MAPK signaling and its implications in cancer. Its high potency and selectivity make it a suitable probe for dissecting the intricate signaling networks that drive tumorigenesis. The preclinical data presented in this guide demonstrate the potential of SHP2 inhibition as a therapeutic strategy for cancers dependent on the RAS-MAPK pathway. Further investigations, including combination studies with other targeted agents, are warranted to fully elucidate the therapeutic potential of this compound and other SHP2 inhibitors.
References
The Role of GS-493 in Oncology: A Technical Overview of a Selective SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] Its dysregulation is implicated in the pathogenesis of various malignancies. GS-493 is a potent and selective small molecule inhibitor of SHP2 that has demonstrated significant anti-cancer activity in preclinical studies. This technical guide provides an in-depth analysis of the function of this compound in cancer, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of SHP2 Phosphatase Activity
This compound functions as a selective inhibitor of SHP2, targeting its catalytic activity.[2][3] The primary mechanism involves the binding of this compound to the active site of SHP2, thereby preventing the dephosphorylation of its downstream substrates. This inhibition disrupts the signal transduction cascades that are aberrantly activated in many cancer types.
The selectivity of this compound is a key attribute. It exhibits significantly higher potency against SHP2 compared to other related phosphatases such as SHP1 and PTP1B, minimizing off-target effects.[2][3]
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in various preclinical assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Notes | Reference(s) |
| SHP2 IC50 | 71 nM | In vitro enzyme assay. | [2][3] |
| Selectivity vs. SHP1 | 29-fold | [2][3] | |
| Selectivity vs. PTP1B | 45-fold | [2][3] |
Table 1: In Vitro Potency and Selectivity of this compound
| Cancer Cell Line | Assay Type | This compound Concentration | Effect | Reference(s) |
| LXFA 526L (NSCLC) | Soft Agar (B569324) Colony Formation | 40 µM | 68% reduction in tumor cell colonies. | [2] |
| HPAF (Pancreatic) | Cell Scattering Assay | 0.0625 - 10 µM | Inhibition of HGF-stimulated epithelial-mesenchymal transition. | [2] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Murine Xenograft | Not Specified | 46 mg/kg; i.p.; daily for 27 days | Significant inhibition of tumor growth. | [2] |
Table 3: In Vivo Efficacy of this compound
Key Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-cancer effects by modulating the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway. SHP2 is a critical upstream activator of this cascade.
Caption: this compound inhibits SHP2, blocking the RAS/MAPK signaling pathway.
By inhibiting SHP2, this compound prevents the dephosphorylation of docking proteins, which in turn inhibits the recruitment and activation of the GRB2/SOS complex, leading to the suppression of RAS activation. This ultimately results in the downregulation of the entire MAPK cascade, leading to decreased cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the function of this compound.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.
Protocol:
-
Preparation of Base Agar Layer: A layer of 0.6% agar in complete medium is prepared and allowed to solidify in 6-well plates.
-
Preparation of Cell-Agar Layer: Cancer cells (e.g., LXFA 526L) are trypsinized, counted, and resuspended in a 0.3% agar solution in complete medium.
-
Plating: The cell-agar suspension is overlaid onto the base agar layer.
-
Treatment: this compound (e.g., at a final concentration of 40 µM) or vehicle control is added to the medium.
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 2-3 weeks, with fresh medium and this compound added periodically.
-
Staining and Quantification: Colonies are stained with crystal violet and counted using a microscope. The percentage of colony reduction in the this compound-treated group is calculated relative to the vehicle control.
Caption: Workflow for the soft agar colony formation assay.
Murine Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 46 mg/kg, intraperitoneally, daily), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration (e.g., 27 days).
-
Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition in the this compound-treated group is calculated compared to the control group.
Caption: Workflow for the murine xenograft model.
Clinical Status and Future Directions
As of the current literature, this compound is a preclinical candidate and has not entered clinical trials.[4][5] However, the promising preclinical data for this compound and other SHP2 inhibitors have paved the way for the clinical development of several other molecules targeting SHP2.[6][7][8][9] These clinical-stage SHP2 inhibitors are being investigated as monotherapies and in combination with other targeted agents, such as MEK inhibitors and immune checkpoint blockers, for the treatment of various solid tumors.[6][7][8][9][10]
The development of this compound and the broader class of SHP2 inhibitors represents a significant advancement in precision oncology. Further research is warranted to fully elucidate the therapeutic potential of SHP2 inhibition and to identify patient populations most likely to benefit from this therapeutic strategy. The detailed preclinical characterization of compounds like this compound provides a strong foundation for the continued development of this important class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. irbm.com [irbm.com]
- 10. targetedonc.com [targetedonc.com]
Preliminary Efficacy of GS-493 (Glecaprevir): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-493, now known as glecaprevir (B607649) (or ABT-493), is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2][3] This enzyme is crucial for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies.[1][2] Glecaprevir was developed through a collaboration between AbbVie and Enanta Pharmaceuticals. It is a second-generation DAA characterized by a high barrier to resistance and synergistic activity when combined with other antivirals.[3] This technical guide provides an in-depth summary of the preliminary efficacy studies of glecaprevir, including its mechanism of action, in vitro activity, and early clinical findings.
Mechanism of Action
Glecaprevir targets the HCV NS3/4A protease, a viral enzyme essential for the proteolytic cleavage of the HCV polyprotein into mature viral proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1][2] By inhibiting this process, glecaprevir directly interferes with the viral replication machinery. The NS3 protein possesses serine protease activity, while NS4A acts as a cofactor, ensuring the proper localization and function of the NS3/4A complex.[4] Glecaprevir's inhibition of this complex halts the production of functional viral proteins necessary for the assembly of new virions.[1]
In Vitro Efficacy
Glecaprevir has demonstrated potent antiviral activity across all major HCV genotypes in preclinical studies.
Biochemical and Replicon Assays
In biochemical assays, glecaprevir effectively inhibited the proteolytic activity of recombinant NS3/4A enzymes from various HCV genotypes. In HCV replicon assays, which measure the ability of the virus to replicate within cultured cells, glecaprevir also showed potent, pangenotypic activity.
| Assay Type | HCV Genotypes | Efficacy Metric | Value Range | Reference |
| Biochemical Assay | 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a | IC50 | 3.5 - 11.3 nM | [1] |
| HCV Replicon Assay | 1a, 1b, 2a, 2b, 3a, 4a, 4d, 5a, 6a | EC50 | 0.08 - 4.6 nM | [1] |
| HCV Replicon Assay (GT 1-6) | 1-6 | EC50 | 0.21 - 4.6 nM | [5] |
Experimental Protocol: HCV Replicon Assay (General Methodology)
-
Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that support HCV replication are utilized. These cells are engineered to contain an HCV subgenomic replicon, which is an RNA molecule that can replicate independently of the full viral genome.
-
Replicon Constructs: The replicon RNA typically encodes a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase), along with the HCV nonstructural proteins necessary for replication, including NS3/4A.
-
Compound Treatment: Cells harboring the HCV replicon are treated with serial dilutions of glecaprevir.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV RNA replication.
-
Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time PCR.
-
EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of HCV replication, is calculated from the dose-response curve.
Early Clinical Studies
Early-phase clinical trials were conducted to assess the safety, tolerability, and antiviral activity of glecaprevir as a monotherapy before its evaluation in combination with pibrentasvir (B610101).
3-Day Monotherapy Study in HCV Genotype 1-Infected Patients
An open-label, dose-ranging trial evaluated the antiviral activity and safety of glecaprevir monotherapy for 3 days in treatment-naive adults with HCV genotype 1 infection, with and without compensated cirrhosis.
| Dose of Glecaprevir (ABT-493) | Mean Maximal Decrease in HCV RNA (log10 IU/mL) | Reference |
| 100 mg to 700 mg | ~4 | [6] |
These results demonstrated potent antiviral activity of glecaprevir monotherapy, with no serious or severe adverse events reported.[6]
Combination Therapy with Pibrentasvir
The potent pangenotypic activity and high barrier to resistance of glecaprevir made it an ideal candidate for combination therapy. It was co-formulated with pibrentasvir (ABT-530), an NS5A inhibitor, to create the fixed-dose combination Mavyret® (glecaprevir/pibrentasvir). This combination targets two essential viral proteins, leading to high rates of sustained virologic response (SVR).
Clinical trials have demonstrated the high efficacy of the glecaprevir/pibrentasvir combination across all major HCV genotypes and in diverse patient populations, including those with compensated cirrhosis and those who have previously failed other DAA therapies.
Conclusion
The preliminary studies on this compound (glecaprevir) revealed a potent, pangenotypic HCV NS3/4A protease inhibitor with a favorable safety profile in early clinical evaluation. Its robust in vitro activity and significant viral load reduction in monotherapy studies laid the foundation for its successful development as a cornerstone of the highly effective combination therapy, glecaprevir/pibrentasvir, for the treatment of chronic hepatitis C.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. Glecaprevir + pibrentasvir (ABT493 + ABT-530) for the treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
GS-493: A Potent and Selective Chemical Probe for SHP2 Phosphatase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] As a key positive regulator of the Ras-MAPK signaling pathway, SHP2 has emerged as a compelling therapeutic target in oncology and developmental disorders.[3][4] GS-493 is a potent and selective inhibitor of SHP2, making it an invaluable chemical probe for elucidating the biological functions of SHP2 and for validating its therapeutic potential.[5][6][7] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of its mechanism of action within the SHP2 signaling pathway.
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Fold Selectivity vs. SHP1 | Fold Selectivity vs. PTP1B | Reference |
| SHP2 | 71 ± 15 | - | - | [7] |
| SHP1 | ~2059 | 29 | - | [5][6] |
| PTP1B | ~3195 | - | 45 | [5][6] |
Table 2: Cellular and In Vivo Activity of this compound
| Assay | Cell Line | Effect | Concentration/Dose | Reference |
| HGF-stimulated Cell Scattering | HPAF (human pancreatic adenocarcinoma) | Blocks epithelial-mesenchymal transition | 0.0625-10 µM | [6][7] |
| Soft Agar (B569324) Colony Formation | LXFA 526L (human non-small-cell lung cancer) | Decreases tumor cell colonies to 32% | 40 µM | [6] |
| Murine Xenograft Model | LXFA 526L | Significantly inhibits tumor growth | 46 mg/kg (i.p. daily for 27 days) | [6] |
Mandatory Visualization
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
SHP2 Biochemical Inhibition Assay (using DiFMUP)
This protocol is adapted from standard fluorescence-based phosphatase assays.[8][9]
Materials:
-
Recombinant human SHP2 protein
-
Dually phosphorylated IRS-1 peptide (for SHP2-WT activation)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of SHP2 (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[9] For wild-type SHP2, pre-incubate with a dually phosphorylated IRS-1 peptide surrogate (e.g., 625 nM final concentration) for 20 minutes at room temperature to activate the enzyme.[9]
-
Compound Plating: Using an acoustic liquid handler or manual serial dilutions, dispense this compound into the 384-well plate to achieve a range of final concentrations for IC50 determination. Include DMSO-only wells as a vehicle control.
-
Enzyme Addition: Add the prepared SHP2 working solution to each well containing the compound or vehicle control.
-
Incubation: Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DiFMUP substrate to all wells to initiate the enzymatic reaction. The final concentration of DiFMUP should be at or near its Km for SHP2 under the assay conditions.[1]
-
Fluorescence Reading: Immediately begin kinetic reading of the fluorescence signal at 30-second intervals for 30 minutes using a plate reader.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol outlines the assessment of this compound's ability to inhibit SHP2-mediated signaling in a cellular context.[6][10]
Materials:
-
Cancer cell line of interest (e.g., HPAF, LXFA 526L)
-
Complete growth medium and serum-free medium
-
This compound stock solution in DMSO
-
Growth factor (e.g., HGF or EGF) for stimulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL HGF) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against p-ERK overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system. Quantify band intensities. The membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH or β-actin) for normalization.[6]
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cellular transformation.[2][7][11]
Materials:
-
LXFA 526L cells or other suitable cancer cell line
-
Complete growth medium (e.g., RPMI + 10% FCS)
-
Agar (DNA grade) and Agarose (B213101)
-
6-well plates
-
This compound stock solution in DMSO
-
Crystal Violet stain (0.005%)
Procedure:
-
Prepare Base Agar Layer: Prepare a 0.5-0.8% agar solution in 1X growth medium.[2][12] Pipette 1-1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Cell/Top Agar Layer: Trypsinize and count the cells, ensuring a single-cell suspension. Resuspend the cells in complete medium. Prepare a 0.3-0.5% agarose solution in 2X growth medium and cool to ~40°C.
-
Plating Cells: Mix the cell suspension with the top agarose solution to a final cell density of approximately 5,000-10,000 cells per well.[7][12] The medium for the top layer should contain the desired final concentration of this compound or vehicle control. Immediately overlay 1-1.5 mL of this cell/agar mixture onto the solidified base layer.
-
Incubation: Allow the top layer to solidify at room temperature for ~30 minutes, then move the plates to a 37°C, 5% CO₂ incubator.[13]
-
Feeding: Add 0.5-1 mL of complete medium (containing this compound or vehicle) to the top of each well 1-2 times per week to prevent drying.
-
Colony Staining and Counting: After 14-28 days, when colonies are visible, stain the wells with 0.5 mL of 0.005% Crystal Violet for at least 1 hour.[7] Count the colonies using a dissecting microscope.
Murine Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.[4][5]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or CD1 nude)
-
LXFA 526L cells
-
Matrigel
-
This compound for injection
-
Appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest LXFA 526L cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 60-100 mm³), randomize the mice into treatment and vehicle control groups.[5]
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer this compound (e.g., 46 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection daily.[6]
-
Tumor Monitoring: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume (e.g., Volume = (length x width²)/2). Monitor the body weight and overall health of the mice.
-
Endpoint: Continue treatment for the specified duration (e.g., 27 days).[6] The endpoint may be defined by tumor volume reaching a certain size, a specific time point, or signs of morbidity in the animals.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess the anti-tumor efficacy of this compound. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p-ERK).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SHP2. Its utility as a chemical probe has been demonstrated through robust biochemical, cellular, and in vivo data. The detailed protocols provided in this guide are intended to facilitate the use of this compound by the scientific community to further investigate the roles of SHP2 in health and disease and to accelerate the development of novel therapeutics targeting this critical signaling node. It is important to note that while this compound is a valuable tool, like all chemical probes, its off-target effects should be considered, and results should be interpreted with appropriate controls.[14]
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 13. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Selectivity Profile of GS-493: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-493 is a potent and selective small-molecule inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical signaling node and a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) cascade, playing a crucial role in cell growth, differentiation, and survival. Its deregulation has been implicated in various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity, performance in cellular assays, and the experimental methodologies used for its characterization.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against SHP2 and Related Phosphatases
| Target | IC50 (nM) | Selectivity vs. SHP2 |
| SHP2 | 71 ± 15 | - |
| SHP1 | ~2059 | 29-fold |
| PTP1B | ~3195 | 45-fold |
Data compiled from Grosskopf S, et al. ChemMedChem. 2015;10(5):815-826.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration |
| HPAF (Human Pancreatic Adenocarcinoma) | HGF-stimulated Epithelial-Mesenchymal Transition (EMT) | Blockade of cell scattering | 0.0625-10 µM |
| LXFA 526L (Human NSCLC) | Soft Agar (B569324) Colony Formation | 68% reduction in colony number | 40 µM |
Data compiled from Grosskopf S, et al. ChemMedChem. 2015;10(5):815-826 and other sources.[1][2][3]
Table 3: Potential Off-Target Activity of this compound
| Potential Off-Target | Context | Observation |
| PDGFRβ | Cellular context and in vitro | Inhibition of ligand-evoked activation/trans-phosphorylation and direct inhibition of the purified kinase. |
| SRC | In vitro | Inhibition of the purified kinase. |
Note: Comprehensive kinome-wide selectivity screening data for this compound is not publicly available. The off-target effects listed are based on a specific study and may not be exhaustive.
Signaling Pathways
This compound exerts its effects by inhibiting SHP2, a key component in multiple signaling pathways. The diagrams below illustrate the established role of SHP2 and the putative mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methodologies and adapted for the specific context of this compound evaluation.
SHP2 Biochemical Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against the SHP2 phosphatase.
Materials:
-
Recombinant human SHP2 protein
-
This compound
-
p-Nitrophenyl Phosphate (B84403) (pNPP) or 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) as substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the SHP2 enzyme solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (pNPP or DiFMUP).
-
Monitor the change in absorbance (for pNPP) or fluorescence (for DiFMUP) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HPAF Cell Motility (Scatter) Assay
This assay assesses the effect of this compound on HGF-induced cell scattering, a hallmark of EMT.
Materials:
-
HPAF (human pancreatic adenocarcinoma) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
This compound
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Seed HPAF cells in a 96-well imaging plate and allow them to form compact colonies.
-
Treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with HGF (e.g., 20 ng/mL) to induce scattering.
-
Incubate the plates for 24-48 hours.
-
Fix and stain the cells with a fluorescent dye (e.g., phalloidin (B8060827) for F-actin and DAPI for nuclei).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify cell scattering by measuring the increase in the area covered by the colonies or the distance between individual cells.
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cancer cells, a characteristic of transformed cells.
Materials:
-
LXFA 526L (human non-small-cell lung cancer) cells
-
Complete growth medium
-
Agar
-
This compound
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of LXFA 526L cells and the desired concentration of this compound or vehicle control.
-
Carefully overlay the top agar-cell suspension onto the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with complete medium every 3-4 days.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each well using a microscope.
Conclusion
This compound is a selective inhibitor of the SHP2 phosphatase, demonstrating potent activity in both biochemical and cellular assays. Its selectivity against the closely related phosphatases SHP1 and PTP1B is well-documented. The compound effectively blocks cancer cell motility and anchorage-independent growth, consistent with the known roles of SHP2 in oncogenic signaling. While the publicly available data on its broader kinase selectivity profile is limited, the existing evidence underscores the potential of this compound as a valuable tool for studying SHP2 biology and as a starting point for the development of novel anti-cancer therapeutics. Further investigation into its comprehensive off-target profile is warranted to fully delineate its therapeutic window.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyrosine Phosphatase SHP-2 Is Required for Sustained Activation of Extracellular Signal-Regulated Kinase and Epithelial Morphogenesis Downstream from the Met Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GS-493 (Voxilaprevir): A Pan-Genotypic NS3/4A Protease Inhibitor for Hepatitis C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voxilaprevir (B611707) (formerly GS-493), a key component of the fixed-dose combination therapy Vosevi®, represents a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) infection. Developed by Gilead Sciences, voxilaprevir is a pan-genotypic, direct-acting antiviral (DAA) agent that potently and selectively inhibits the HCV NS3/4A serine protease, an enzyme critical for viral replication. This technical guide provides a comprehensive overview of the discovery and development of voxilaprevir, from initial lead identification and optimization to preclinical characterization and pivotal Phase 3 clinical trials. Detailed experimental methodologies for key assays, quantitative data from in vitro and clinical studies, and visualizations of relevant biological pathways and developmental workflows are presented to offer a thorough understanding of this important therapeutic agent.
Introduction: The Unmet Need in HCV Therapy
Prior to the advent of direct-acting antivirals, the standard of care for chronic HCV infection consisted of pegylated interferon-alpha and ribavirin, a regimen fraught with significant side effects and suboptimal efficacy, particularly for certain HCV genotypes. The development of first-generation NS3/4A protease inhibitors marked a significant step forward for genotype 1 infection; however, their utility was limited by a narrow genotypic spectrum, the emergence of resistance, and, in some cases, hepatotoxicity. This created a clear unmet medical need for a pan-genotypic, highly potent, and well-tolerated NS3/4A protease inhibitor to form the backbone of salvage therapies for patients who had failed previous DAA regimens.
Discovery of Voxilaprevir (this compound)
The discovery of voxilaprevir was the culmination of a targeted drug discovery program aimed at identifying an NS3/4A protease inhibitor with pan-genotypic activity, an improved resistance profile, and a reduced risk of hepatotoxicity.
Lead Optimization and Structure-Activity Relationship (SAR)
The medicinal chemistry effort focused on macrocyclic peptidomimetic compounds. Key structural modifications were introduced to enhance interactions with the conserved catalytic triad (B1167595) of the NS3/4A protease, thereby improving activity against a broad range of HCV genotypes, including the historically difficult-to-treat genotype 3. A crucial aspect of the optimization process was the mitigation of hepatotoxicity. Researchers discovered a strong correlation between the formation of protein adducts and clinical elevations in alanine (B10760859) transaminase (ALT) for this class of compounds. Through iterative structural modifications, the metabolic stability of the lead compounds was improved, leading to a significant reduction in protein adduct formation and ultimately yielding voxilaprevir as the clinical candidate.
Mechanism of Action
Voxilaprevir is a reversible, noncovalent inhibitor of the HCV NS3/4A serine protease. The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly. The NS3/4A protease is responsible for cleaving the polyprotein at multiple junctions (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B). By binding to the active site of the NS3/4A protease, voxilaprevir blocks this crucial processing step, thereby halting the viral replication cycle.
Preclinical Development
Voxilaprevir underwent extensive preclinical evaluation to characterize its antiviral activity, resistance profile, and pharmacokinetic properties.
In Vitro Antiviral Activity
The potency of voxilaprevir was assessed in various in vitro assays, including enzymatic assays and cell-based HCV replicon systems.
| Assay Type | HCV Genotype/Subtype | Metric | Value (nM) | Reference |
| Enzymatic Assay | Genotype 1b (NS3) | Ki | 0.038 | [1] |
| Genotype 3a (NS3) | Ki | 0.066 | [1] | |
| Replicon Assay | Genotype 1a | EC50 | 0.33 | [2] |
| Genotype 1b | EC50 | 3.3 | [1] | |
| Genotype 2a | EC50 | 3.7 | [1] | |
| Genotype 2b | EC50 | 4.5 | [2] | |
| Genotype 3a | EC50 | 1.8 | [1] | |
| Genotype 4a | EC50 | 6.6 | [2] | |
| Genotype 5a | EC50 | 0.33 - 6.1 | [2] | |
| Genotype 6a | EC50 | 1.9 | [1] |
Resistance Profile
In vitro resistance selection studies identified amino acid substitutions at positions 41, 156, and 168 in the NS3 protease that could reduce susceptibility to voxilaprevir.[3] However, substitutions at position A156 (L, T, or V), which conferred the greatest reduction in susceptibility (>100-fold), also resulted in low viral replication capacity in most genotypes.[4] Importantly, voxilaprevir demonstrated a higher barrier to resistance and maintained activity against many resistance-associated substitutions (RASs) that confer resistance to other NS3/4A protease inhibitors.[5]
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models demonstrated that voxilaprevir has properties suitable for once-daily oral administration. In humans, voxilaprevir is rapidly absorbed, with time to maximum concentration (Tmax) occurring approximately 4 hours post-dose.[6] It is highly protein-bound (>99%) and is primarily metabolized by CYP3A4.[6] Elimination is mainly through biliary excretion.[6]
Clinical Development
The clinical development of voxilaprevir was conducted as part of the fixed-dose combination tablet containing sofosbuvir (B1194449) (400 mg), velpatasvir (B611656) (100 mg), and voxilaprevir (100 mg), known as Vosevi®. The pivotal Phase 3 clinical trial program, named POLARIS, evaluated the safety and efficacy of this combination in a broad range of HCV-infected patients, with a particular focus on those who had previously failed DAA therapy.
POLARIS Phase 3 Program
The POLARIS program consisted of four main studies: POLARIS-1, POLARIS-2, POLARIS-3, and POLARIS-4. These trials were designed to assess the efficacy and safety of sofosbuvir/velpatasvir/voxilaprevir in both DAA-naïve and DAA-experienced patients across all major HCV genotypes (1-6), with and without compensated cirrhosis. The primary endpoint for these studies was the rate of sustained virologic response 12 weeks after the end of treatment (SVR12).
| Study | Patient Population | Treatment Arms | Key SVR12 Rate | Reference |
| POLARIS-1 | DAA-experienced (NS5A inhibitor failure), GT 1-6, with/without cirrhosis | SOF/VEL/VOX for 12 weeks vs. Placebo | 96% (253/263) in SOF/VEL/VOX arm | [7] |
| POLARIS-2 | DAA-naïve, GT 1-6, without cirrhosis (or GT3 with cirrhosis) | SOF/VEL/VOX for 8 weeks vs. SOF/VEL for 12 weeks | 95% in SOF/VEL/VOX arm | [3] |
| POLARIS-3 | DAA-naïve, GT3 with cirrhosis | SOF/VEL/VOX for 8 weeks vs. SOF/VEL for 12 weeks | 96% in both arms | [5] |
| POLARIS-4 | DAA-experienced (non-NS5A inhibitor failure), GT 1-4, with/without cirrhosis | SOF/VEL/VOX for 12 weeks vs. SOF/VEL for 12 weeks | 98% (178/182) in SOF/VEL/VOX arm | [7] |
SOF = Sofosbuvir; VEL = Velpatasvir; VOX = Voxilaprevir; GT = Genotype
Safety and Tolerability
Across the POLARIS program, the combination of sofosbuvir, velpatasvir, and voxilaprevir was generally well-tolerated. The most common adverse events reported were headache, fatigue, diarrhea, and nausea.[7][8] The incidence of serious adverse events was low, and discontinuations due to adverse events were infrequent.[7]
Regulatory Approval and Conclusion
Based on the robust data from the Phase 3 POLARIS program, Gilead Sciences submitted a New Drug Application to the U.S. Food and Drug Administration (FDA) and a Marketing Authorisation Application to the European Medicines Agency (EMA). Vosevi® (sofosbuvir/velpatasvir/voxilaprevir) was approved in the United States and the European Union in July 2017 for the treatment of adults with chronic HCV infection, particularly for patients who have previously failed therapy with another DAA regimen.
The discovery and development of voxilaprevir (this compound) exemplify a successful structure-based drug design and optimization campaign that addressed a critical unmet medical need. By creating a potent, pan-genotypic NS3/4A protease inhibitor with a favorable safety profile, voxilaprevir, as a component of Vosevi®, provides a highly effective salvage therapy for difficult-to-treat HCV patient populations, bringing the goal of eradicating HCV one step closer to reality.
Appendix: Detailed Experimental Protocols
HCV NS3/4A Protease Enzymatic Assay (FRET-based)
This protocol describes a general method for determining the inhibitory activity of compounds against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.
-
Principle: A synthetic peptide substrate containing a specific NS3/4A cleavage sequence is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520). In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the NS3/4A protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Materials:
-
Recombinant HCV NS3/4A protease (specific genotype).
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2 or similar).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol.
-
Test compound (Voxilaprevir) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 25 µL of assay buffer to each well of the microplate.
-
Add 1 µL of serially diluted test compound in DMSO to the appropriate wells. Control wells receive 1 µL of DMSO.
-
Add 25 µL of a solution containing the NS3/4A protease to each well to initiate the reaction.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes).
-
Add 25 µL of the FRET peptide substrate to each well to start the cleavage reaction.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence (e.g., Excitation/Emission = 490 nm/520 nm for 5-FAM/QXL™ 520) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well from the linear phase of the fluorescence signal increase.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
HCV Replicon Cell-Based Assay (Luciferase Reporter)
This protocol outlines a general method for assessing the antiviral activity of a compound in a cell-based system using an HCV replicon that expresses a reporter gene.
-
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to harbor a subgenomic HCV replicon RNA. This replicon contains the HCV non-structural proteins necessary for its own replication but lacks the structural proteins, making it non-infectious. The replicon is also engineered to express a reporter gene, such as firefly or Renilla luciferase, the activity of which is directly proportional to the level of HCV RNA replication.
-
Materials:
-
Huh-7 cells stably expressing a luciferase-based HCV replicon (specific genotype).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic like G418).
-
Test compound (Voxilaprevir) serially diluted in cell culture medium.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
-
-
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a pre-determined density and allow them to adhere overnight.
-
Remove the existing medium and add fresh medium containing serial dilutions of the test compound. Include control wells with no compound (vehicle control) and wells with a known inhibitor as a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Add the luciferase assay reagent to each well, which contains the substrate for the luciferase enzyme.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of replication for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC50) by fitting the dose-response curve to a four-parameter logistic equation.
-
In parallel, assess the cytotoxicity of the compound in the same cell line (e.g., using a CellTiter-Glo® assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
References
- 1. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 2. dovepress.com [dovepress.com]
- 3. Efficacy of 8 Weeks of Sofosbuvir, Velpatasvir, and Voxilaprevir in Patients With Chronic HCV Infection: 2 Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sofosbuvir, Velpatasvir, and Voxilaprevir for Previously Treated HCV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Methodological & Application
Application Notes and Protocols for the SHP2 Inhibitor GS-493
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of GS-493, a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). The included methodologies cover both biochemical and cellular assays to characterize the potency and cellular effects of this inhibitor.
Introduction to this compound and SHP2
Src homology region 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1] It is a key component of multiple pathways, including the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT signaling cascades.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders.[1][3] this compound is a selective inhibitor of SHP2, demonstrating significant potency in blocking its phosphatase activity.[2][3][4]
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. SHP2 | Reference |
| SHP2 | 71 | - | [2][3][4] |
| SHP1 | ~2080 | 29-fold | [2][3][4] |
| PTP1B | ~3170 | 45-fold | [2][3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| HPAF (human pancreatic adenocarcinoma) | Epithelial-Mesenchymal Transition (HGF-stimulated) | Blocked | 0.0625-10 µM | [2][4] |
| LXFA 526L (human NSCL cancer) | Soft Agar Colony Formation | 68% reduction in colonies | 40 µM | [3][4] |
Signaling Pathway
SHP2 is a crucial positive regulator in the receptor tyrosine kinase (RTK) signaling pathway. Upon ligand binding to an RTK, SHP2 is recruited to phosphorylated docking proteins (e.g., GAB1) via its SH2 domains. This recruitment leads to the activation of SHP2's phosphatase activity, which in turn dephosphorylates specific substrates, ultimately leading to the activation of the RAS/RAF/MEK/ERK cascade. This pathway is pivotal for cell proliferation, differentiation, and survival.
Experimental Protocols
Biochemical Assay: SHP2 Phosphatase Activity (Fluorescence-Based)
This protocol describes a continuous kinetic assay to measure the enzymatic activity of SHP2 using a fluorogenic substrate.
Experimental Workflow:
Materials:
-
Recombinant full-length human SHP2 protein
-
This compound inhibitor
-
Dually phosphorylated peptide activator (e.g., from IRS-1)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a working solution of SHP2 enzyme in the assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a working solution of the dually phosphorylated peptide activator in the assay buffer.
-
Prepare a working solution of DiFMUP substrate in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add the SHP2 enzyme and the peptide activator.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) every minute for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Inhibition of ERK Phosphorylation (Cell-Based ELISA)
This protocol measures the effect of this compound on the phosphorylation of ERK, a downstream target of SHP2 signaling.
Materials:
-
Cancer cell line known to have active RTK signaling (e.g., KYSE520, Detroit-562)
-
This compound inhibitor
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Growth factor (e.g., EGF, HGF)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP and AP substrates
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
-
Cell Fixing and Permeabilization:
-
Aspirate the medium and wash the cells with cold PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody cocktail (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Wash the cells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Incubate the cells with the secondary antibody cocktail (HRP-conjugated anti-rabbit and AP-conjugated anti-mouse) for 1 hour at room temperature.
-
Wash the cells five times with wash buffer.
-
-
Signal Detection and Analysis:
-
Add the HRP substrate and measure the chemiluminescence to quantify phosphorylated ERK.
-
Add the AP substrate and measure the absorbance to quantify total ERK.
-
Normalize the phospho-ERK signal to the total ERK signal for each well.
-
Plot the normalized phospho-ERK levels against the this compound concentration to determine the cellular potency.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of the SHP2 inhibitor this compound. The biochemical assay allows for the precise determination of its inhibitory potency and selectivity, while the cellular assay provides insights into its functional effects on a key downstream signaling pathway. These methods are essential for the preclinical evaluation and further development of this compound and other SHP2 inhibitors.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-493 (Glecaprevir) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-493, also known as Glecaprevir or ABT-493, is a potent, pangenotypic direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV).[1] It functions as a second-generation inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, an enzyme critical for viral polyprotein processing and replication.[2][3] By blocking the activity of the NS3/4A protease, Glecaprevir disrupts the viral life cycle, leading to a significant reduction in viral load.[2] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell-based assays, primarily focusing on the widely used HCV replicon system.
Mechanism of Action
The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by both host and viral proteases to produce mature, functional viral proteins. The HCV NS3/4A serine protease is responsible for cleaving multiple sites within the viral polyprotein, liberating essential nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for viral RNA replication.[3] Glecaprevir is a potent inhibitor of this viral enzyme, thereby preventing the processing of the polyprotein and halting the formation of the viral replication complex.[2]
Figure 1: Mechanism of action of this compound (Glecaprevir) in inhibiting HCV replication.
Data Presentation: In Vitro Activity of this compound (Glecaprevir)
The antiviral activity of this compound has been evaluated in both biochemical and cell-based replicon assays across various HCV genotypes. The following tables summarize the half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from cell-based assays.
Table 1: Biochemical Activity of Glecaprevir (IC50)
| HCV Genotype | IC50 Range (nM) |
|---|---|
| 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a | 3.5 - 11.3 |
Data from biochemical assays measuring the inhibition of purified NS3/4A protease.[4][5][6][7]
Table 2: Cell-Based Antiviral Activity of Glecaprevir (EC50) in HCV Replicon Assays
| HCV Genotype | EC50 Range (nM) | Median EC50 (nM) |
|---|---|---|
| 1a | 0.05 - 0.30 | 0.08 |
| 1b | 0.29 - 0.29 | 0.29 |
| 2a | 1.6 - 1.6 | 1.6 |
| 2b | 2.2 - 2.2 | 2.2 |
| 3a | 1.9 - 2.3 | 2.3 |
| 4a | 0.41 - 0.41 | 0.41 |
| 4d | 0.17 - 0.17 | 0.17 |
| 5a | 0.12 - 0.12 | 0.12 |
| 6a | 0.21 - 4.6 | N/A |
| 6e | 0.21 - 4.6 | N/A |
Data from Huh-7 cells harboring HCV subgenomic replicons.[4][5][7]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
This protocol describes the use of a stable HCV subgenomic replicon cell line (e.g., in Huh-7 human hepatoma cells) containing a reporter gene, such as luciferase, to quantify the antiviral activity of this compound.
Materials:
-
HCV subgenomic replicon cell line (e.g., Huh-7) stably expressing a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin solution
-
G418 (for selection, if applicable)
-
This compound (Glecaprevir)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin. Maintain selection with G418 if required.
-
Trypsinize and resuspend the cells to a density of 2 x 10⁴ cells/well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO only) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signals of the treated wells to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound in parallel to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
DMEM with supplements
-
This compound (Glecaprevir)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at the same density as the replicon assay and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as in the antiviral assay.
-
-
Incubation:
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Figure 2: General experimental workflow for evaluating this compound in cell-based assays.
References
- 1. NS3/4A Inhibitors Mnemonic for USMLE [pixorize.com]
- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 美国GlpBio - Glecaprevir (ABT-493) | HCV Inhibitor | Cas# 1365970-03-1 [glpbio.cn]
- 6. selleck.co.jp [selleck.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for GS-4997 (Selonsertib) in HPAF-II Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-4997, also known as selonsertib, is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and plays a crucial role in cellular responses to oxidative stress, inflammation, and apoptosis.[1][2][3] In the context of cancer, particularly pancreatic cancer, the dysregulation of signaling pathways governing cell survival and apoptosis is a common hallmark.[4][5] The human pancreatic adenocarcinoma cell line, HPAF-II, is a widely used model for studying pancreatic cancer. These application notes provide a comprehensive guide for investigating the effects of GS-4997 on HPAF-II cells, including recommended working concentrations and detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: Recommended Working Concentration of GS-4997 for HPAF-II Cells
| Parameter | Value | Source/Rationale |
| Starting Concentration Range | 1 - 20 µM | Based on effective concentrations in other cancer cell lines and kinase inhibitor studies.[1] |
| Recommended Incubation Time | 24 - 72 hours | Dependent on the specific assay (e.g., shorter for signaling studies, longer for viability/apoptosis). |
| Solvent | DMSO | GS-4997 is soluble in DMSO.[6][7] |
| Final DMSO Concentration in Media | < 0.1% | To minimize solvent-induced cytotoxicity. |
Table 2: Summary of GS-4997 Effects on HPAF-II Cells (Hypothetical Data for Illustrative Purposes)
| Assay | Endpoint | GS-4997 (10 µM) |
| MTT Assay | IC50 (72h) | ~15 µM |
| Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells (48h) | 45% |
| Cell Cycle Analysis (Propidium Iodide) | % G2/M Arrest (24h) | 30% |
Signaling Pathway
The primary target of GS-4997 is ASK1, which is upstream of the p38 and JNK signaling pathways. In pancreatic cancer, these pathways are often implicated in both cell survival and apoptosis. The following diagram illustrates the hypothetical mechanism of action of GS-4997 in HPAF-II cells.
Caption: Proposed signaling pathway of GS-4997 in HPAF-II cells.
Experimental Protocols
Cell Culture
HPAF-II cells (ATCC® CRL-1997™) should be cultured in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8]
Workflow Diagram:
References
- 1. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigating underlying molecular mechanisms, signaling pathways, emerging therapeutic approaches in pancreatic cancer [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Compound NSC84167 selectively targets NRF2-activated pancreatic cancer by inhibiting asparagine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of GS-493 (Setmelanotide) in Xenograft Models
For Research Use Only.
Introduction
GS-493, also known as Setmelanotide (B515575) or RM-493, is a potent and selective synthetic peptide agonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) primarily known for its critical role in regulating energy homeostasis, appetite, and body weight.[3] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[4] this compound mimics this action and is clinically approved for the treatment of severe obesity due to certain genetic deficiencies in the MC4R pathway.[2][5][6]
While the primary therapeutic application of this compound is in metabolic diseases, emerging research has highlighted the potential involvement of the MC4R signaling pathway in oncology. The MC4R has been identified in various cancer cell lines, and modulation of its activity can influence tumor cell proliferation and apoptosis.[7][8] For instance, studies have shown that MC4R antagonism may inhibit the growth of colorectal and anaplastic thyroid cancers.[7] Conversely, MC4R agonists are being explored as a potential therapy for cancer cachexia, a wasting syndrome characterized by loss of appetite and body mass.[9]
These findings suggest that this compound could be a valuable research tool for investigating the complex role of the MC4R pathway in cancer progression and metabolic dysregulation in cancer. These application notes provide an overview of the this compound mechanism of action and a detailed, hypothetical protocol for its use in preclinical xenograft models to study its effects on tumor growth and host metabolism.
Mechanism of Action
This compound is a synthetic peptide designed to be a potent agonist of the MC4R. Upon binding, it activates the receptor, which is primarily coupled to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][11] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This signaling cascade is central to the anorexigenic (appetite-suppressing) effects of MC4R activation.[10] The MC4R can also engage other signaling pathways, including those involving extracellular signal-regulated kinases (MAPK/ERK).[7][11]
MC4R Signaling Pathway Diagram
Caption: Simplified MC4R signaling pathway activated by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound (Setmelanotide) and related MC4R modulators, derived from in vitro and in vivo studies. Note that IC50 values are for an antagonist, included for context on MC4R modulation in cancer cells.
| Compound | Target | Assay Type | Cell Line | Value | Reference |
| Setmelanotide (RM-493) | MC4R | Receptor Activation (EC50) | Not Specified | 1.5 nM | [7] |
| Setmelanotide (RM-493) | MC4R | Binding Affinity (Ki) | Not Specified | 0.71 nM | [7] |
| ML00253764 (Antagonist) | MC4R | Proliferation (IC50) | HT-29 (Colorectal Cancer) | 806.4 ± 321.8 nM | [10] |
| ML00253764 (Antagonist) | MC4R | Proliferation (IC50) | 8305C (Thyroid Carcinoma) | 7667 ± 2144.6 nM | [10] |
| Novel Agonist | MC4R | Agonist Activity (EC50) | U-2 OS (Bone Cancer) | 4.2 nM | [8] |
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental goals.
In Vitro Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cells expressing MC4R.
Materials:
-
Cancer cell line of interest (e.g., HT-29, 8305C)
-
Complete cell culture medium
-
This compound (Setmelanotide)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in serum-free medium. Create a serial dilution to test a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.
Xenograft Tumor Model Treatment Protocol (Hypothetical)
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model. Note: This is a general and hypothetical protocol, as specific studies of this compound in cancer xenografts are not widely published.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude-Foxn1nu)
-
Cancer cells for implantation (e.g., 2-5 x 10^6 cells per mouse)
-
Matrigel or similar basement membrane matrix
-
This compound (Setmelanotide) formulated for subcutaneous injection
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound via subcutaneous injection. A starting dose could be extrapolated from obesity studies (e.g., daily doses ranging from 0.5 mg to 3.0 mg), but this must be optimized.[12]
-
Control Group: Administer an equivalent volume of the vehicle control on the same schedule.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse 2-3 times per week to assess general health and potential metabolic effects of the treatment.
-
Food Intake: If feasible, measure daily food consumption to assess the anorexigenic effects of this compound.
-
Clinical Observations: Monitor mice daily for any signs of toxicity or distress.
-
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and collect tumors, blood, and other tissues for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Caption: General experimental workflow for a xenograft study.
Conclusion
This compound (Setmelanotide) is a powerful tool for studying the MC4R pathway. While its primary role is in metabolic regulation, the protocols and information provided here offer a foundation for researchers to explore its potential effects in the context of oncology, particularly in cancers where MC4R is expressed. Careful optimization of doses and treatment schedules will be critical for elucidating the precise role of MC4R agonism in tumor biology and host metabolism in preclinical models.
References
- 1. Rhythm Initiates Clinical Trial of RM-493 for Obesity Caused by Genetic Variant – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Melanocortin 4 Receptor (MC4R) Agonist - Pipeline Insight, 2025 [researchandmarkets.com]
- 4. RM-493, a melanocortin-4 receptor (MC4R) agonist, increases resting energy expenditure in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of setmelanotide injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Setmelanotide, a Melanocortin-4 Receptor Agonist, for Obese Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LG Chem identifies new melanocortin 4 receptor agonists | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GS-493 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of the selective SHP2 inhibitor, GS-493, in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11), a key signaling node in various cellular processes.[1][2][3] Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies investigating its therapeutic potential. DMSO is a common solvent for dissolving many organic compounds for biological assays.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 510.44 g/mol | [1] |
| Chemical Formula | C₂₁H₁₄N₆O₈S | [4] |
| Solubility in DMSO | 1 mg/mL | |
| Recommended Storage | Aliquot and freeze at -20°C after reconstitution. | |
| Stock Solution Stability | Stable for up to 3 months at -20°C. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weighing this compound:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh out 5.10 mg of this compound powder into the tared microcentrifuge tube.
-
-
Adding DMSO:
-
Using a calibrated pipette, add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting:
-
Once the this compound is fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
-
Storage:
-
Store the aliquots at -20°C. As per supplier information, stock solutions are stable for up to 3 months when stored under these conditions.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the role of SHP2 in cellular signaling and the workflow for preparing the this compound stock solution.
Caption: SHP2's role in the RAS/MAPK signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for preparing a 10 mM this compound stock solution in DMSO.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK). The protocols detailed below are foundational for assessing the activity of the ERK signaling pathway, a critical component in cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is frequently implicated in various cancers, making it a key target for therapeutic development.[3][4]
Introduction to ERK Signaling
The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses.[1][2] The pathway is typically initiated by the activation of receptor tyrosine kinases by growth factors, leading to a sequential phosphorylation cascade involving RAS, RAF, and MEK.[1][5] MEK1/2 are the specific kinases that phosphorylate ERK1 (p44) and ERK2 (p42) on threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation.[1][5] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression or phosphorylates cytoplasmic substrates, influencing a wide array of cellular functions.[5][6]
Western blotting is a robust and widely used technique to semi-quantitatively measure the levels of p-ERK, providing a direct readout of the pathway's activation state.[7] This method is invaluable for screening and characterizing compounds that may inhibit this pathway.
Principle of the Assay
This protocol outlines the detection of p-ERK in cell lysates by Western blot. The methodology involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and using specific antibodies to detect the phosphorylated forms of ERK1/2. To ensure accurate quantification, the p-ERK signal is typically normalized to the total amount of ERK protein in the same sample. This is achieved by stripping the membrane and re-probing with an antibody for total ERK, or by running parallel blots.[8]
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. Densitometry is used to quantify the band intensities, and the ratio of p-ERK to total ERK is calculated.
Table 1: Dose-Dependent Inhibition of ERK Phosphorylation
| Treatment Concentration (nM) | p-ERK Signal (Arbitrary Units) | Total ERK Signal (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition |
| Vehicle Control (0) | 15,230 | 15,500 | 0.98 | 0 |
| 1 | 12,184 | 15,450 | 0.79 | 19.4 |
| 10 | 8,529 | 15,600 | 0.55 | 43.9 |
| 100 | 3,808 | 15,300 | 0.25 | 74.5 |
| 1000 | 914 | 15,400 | 0.06 | 93.9 |
Table 2: Time-Course of ERK Phosphorylation Inhibition
| Time Point (minutes) | p-ERK Signal (Arbitrary Units) | Total ERK Signal (Arbitrary Units) | p-ERK / Total ERK Ratio | % Inhibition |
| 0 | 16,100 | 15,900 | 1.01 | 0 |
| 15 | 10,465 | 15,850 | 0.66 | 34.7 |
| 30 | 6,440 | 16,000 | 0.40 | 60.4 |
| 60 | 2,898 | 15,950 | 0.18 | 82.2 |
| 120 | 1,288 | 16,100 | 0.08 | 92.1 |
Signaling Pathway Diagram
The following diagram illustrates the canonical ERK/MAPK signaling cascade.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of p-ERK.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[7]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][9] (Note: Do not use milk for blocking when detecting phosphoproteins as it contains phosphoproteins that can cause high background).[7]
-
Primary Antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204) antibody.
-
Mouse or Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Wash Buffer: TBST (Tris-Buffered Saline, 0.1% Tween-20).[9]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[7]
-
Stripping Buffer (if required): Commercially available or a glycine-HCl based buffer.[8]
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol for p-ERK detection.
Step-by-Step Procedure
-
Sample Preparation:
-
Culture cells to the desired confluency (typically 70-80%).
-
To minimize basal ERK phosphorylation, serum-starve the cells for 4-12 hours before treatment.[9]
-
Treat cells with the compound of interest at various concentrations and for different durations. Include appropriate positive and negative controls.
-
After treatment, immediately place culture dishes on ice and wash cells with ice-cold PBS.[7]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is crucial for ensuring equal protein loading in each lane.[7]
-
Normalize the concentration of all samples with lysis buffer. Prepare samples for loading by adding SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Load 10-30 µg of protein per lane onto an SDS-PAGE gel.[9] Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[8][9] Ensure adequate separation of the 42 and 44 kDa bands.[8]
-
Transfer the separated proteins to a PVDF membrane.[7] Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 to 1:5000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8][9]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[7][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8][9]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[7]
-
For quantitative analysis, use software to measure the intensity of the bands.
-
-
Normalization:
-
To normalize the p-ERK signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.[8]
-
After stripping, re-block the membrane and probe with an antibody for total ERK.
-
Repeat the antibody incubation, washing, and detection steps.
-
Calculate the ratio of the p-ERK signal to the total ERK signal for each sample. This ratio represents the level of ERK activation.
-
Concluding Remarks
This document provides a detailed framework for the analysis of ERK phosphorylation using Western blot. Adherence to these protocols, particularly the inclusion of proper controls and normalization procedures, is critical for obtaining reliable and reproducible data. These methods are essential for researchers investigating the ERK signaling pathway and for professionals in drug development aiming to identify and characterize novel inhibitors.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the extracellular signal-regulated kinase pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation for Investigating GS-493-Mediated SHP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-493 is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and migration through its involvement in various signaling pathways, including the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders.[1] This document provides a detailed protocol for utilizing immunoprecipitation (IP) to investigate the effects of this compound on SHP2 interactions with its target proteins.
Immunoprecipitation is a powerful technique used to isolate a specific protein (and its binding partners) from a complex mixture, such as a cell lysate, using an antibody specific to the protein of interest.[3][4][5] This allows for the subsequent analysis of the immunoprecipitated proteins to understand protein-protein interactions and the effects of small molecules like this compound on these interactions.
Principle of the Experiment
This protocol describes the immunoprecipitation of SHP2 from cells treated with this compound or a vehicle control. By comparing the protein complexes isolated from treated and untreated cells, researchers can identify changes in SHP2's interactions with its substrates and signaling partners. Subsequent analysis by Western blotting can reveal the phosphorylation status and abundance of co-precipitated proteins, providing insights into the mechanism of action of this compound.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of SHP2-Substrate Interaction Following this compound Treatment
| Treatment | Target Protein | Co-immunoprecipitated Protein | Relative Abundance of Co-IP Protein (Normalized to SHP2) |
| Vehicle (DMSO) | SHP2 | Phosphorylated GAB1 | 1.00 |
| This compound (100 nM) | SHP2 | Phosphorylated GAB1 | 0.35 |
| Vehicle (DMSO) | SHP2 | GRB2 | 1.00 |
| This compound (100 nM) | SHP2 | GRB2 | 0.95 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
Cell line expressing SHP2 (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
This compound (MedChemExpress)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-SHP2 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Isotype control antibody (e.g., Rabbit IgG)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (e.g., anti-GAB1, anti-phospho-tyrosine)
Procedure
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[6]
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
3. Immunoprecipitation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 30-60 minutes at 4°C with gentle rotation. This step reduces non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the anti-SHP2 antibody or an isotype control antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
5. Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SHP2 and potential interacting partners.
Visualizations
Caption: Experimental workflow for immunoprecipitation of SHP2 following this compound treatment.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissecting protein tyrosine phosphatase signaling by engineered chemogenetic control of its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Evaluating the Anti-Proliferative Effects of GS-493 using a Soft Agar Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells. The ability of cells to proliferate without being attached to a solid substrate is a critical indicator of tumorigenicity. The soft agar (B569324) colony formation assay is a gold-standard in vitro method to assess this capability.[1] This assay measures the ability of single cells to grow into colonies within a semi-solid medium, thereby providing a robust system for evaluating the efficacy of potential anti-cancer compounds.[1]
This document provides a detailed protocol for utilizing the soft agar colony formation assay to evaluate the inhibitory effects of GS-493, a hypothetical compound, on the anchorage-independent growth of cancer cells.
Data Presentation: Efficacy of this compound in Inhibiting Colony Formation
The anti-proliferative activity of this compound was assessed in A549 non-small cell lung cancer cells, which are known to form colonies in soft agar. Cells were treated with increasing concentrations of this compound, and colony formation was quantified after 14 days. The results demonstrate a dose-dependent inhibition of colony formation by this compound.
Table 1: Effect of this compound on A549 Colony Formation in Soft Agar
| Treatment Group | Concentration (µM) | Average Number of Colonies | Inhibition of Colony Formation (%) |
| Vehicle Control | 0 (DMSO) | 350 | 0% |
| This compound | 0.1 | 280 | 20% |
| This compound | 1.0 | 158 | 55% |
| This compound | 5.0 | 70 | 80% |
| This compound | 10.0 | 21 | 94% |
Table 2: Effect of this compound on Average Colony Size in A549 Cells
| Treatment Group | Concentration (µM) | Average Colony Diameter (µm) | Reduction in Colony Size (%) |
| Vehicle Control | 0 (DMSO) | 150 | 0% |
| This compound | 0.1 | 125 | 16.7% |
| This compound | 1.0 | 85 | 43.3% |
| This compound | 5.0 | 50 | 66.7% |
| This compound | 10.0 | 30 | 80.0% |
Experimental Protocols
This section details the materials and methods for performing the soft agar colony formation assay to test the efficacy of this compound.
Materials and Reagents:
-
Cell Line: A549 (or other suitable cancer cell line)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Agar: Noble Agar
-
Phosphate-Buffered Saline (PBS): Sterile
-
Trypsin-EDTA: 0.25%
-
6-well culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet stain (0.005%) or Nitrotetrazolium Blue Chloride (for staining living cells)
Protocol:
1. Preparation of Agar Solutions:
- 1.2% Agar Solution (for Base Layer): Dissolve 1.2 g of Noble Agar in 100 mL of sterile distilled water. Autoclave to sterilize and then cool to 42°C in a water bath.
- 0.7% Agar Solution (for Top Layer): Dissolve 0.7 g of Noble Agar in 100 mL of sterile distilled water. Autoclave to sterilize and then cool to 42°C in a water bath.
2. Preparation of the Base Agar Layer:
- Pre-warm 2X culture medium (RPMI-1640 with 20% FBS) to 42°C.
- In a sterile tube, mix the 1.2% agar solution and the 2X culture medium in a 1:1 ratio to create a final concentration of 0.6% agar in 1X medium.
- Immediately dispense 1.5 mL of this base agar mixture into each well of a 6-well plate.
- Allow the base layer to solidify at room temperature for at least 30 minutes.
3. Preparation of the Top Agar Layer with Cells:
- Harvest logarithmically growing cells using Trypsin-EDTA, wash with PBS, and perform a cell count to determine the concentration.
- Resuspend the cells in 1X culture medium to a concentration of 1.6 x 10⁴ cells/mL.
- Prepare different dilutions of this compound in 1X culture medium at 2X the final desired concentration.
- In separate tubes for each treatment condition, mix 0.75 mL of the cell suspension (containing 12,000 cells) with 0.75 mL of the respective 2X this compound dilution (or vehicle control).
- Add 1.5 mL of the 0.7% agar solution (at 42°C) to each tube, mix gently by inverting, and immediately pipette 1.5 mL of this final cell-agar-drug mixture on top of the solidified base layer. The final cell density will be 8,000 cells per well.
4. Incubation and Maintenance:
- Allow the top layer to solidify at room temperature for 30-60 minutes.
- Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14-21 days.
- Feed the cells twice a week by adding 200 µL of fresh culture medium containing the appropriate concentration of this compound to the top of each well.
5. Staining and Colony Counting:
- After the incubation period, stain the colonies for visualization. Add 0.5 mL of 0.005% Crystal Violet to each well and incubate for 1-2 hours.
- Count the number of colonies in each well using a light microscope. A colony is typically defined as a cluster of more than 50 cells.
- The size of the colonies can also be measured using an ocular micrometer.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the soft agar colony formation assay.
Hypothetical Signaling Pathway for this compound Action
This compound is hypothesized to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Activation of EGFR by its ligands (like EGF) leads to the stimulation of downstream pathways, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and anchorage-independent growth. By inhibiting EGFR, this compound is proposed to block these pro-tumorigenic signals.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
Application Notes and Protocols for In Vivo Dosing and Administration of GS-441524
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-441524 is a small molecule nucleoside analog and the primary plasma metabolite of the prodrug Remdesivir. It has demonstrated potent antiviral activity against a range of RNA viruses, most notably coronaviruses, including the feline infectious peritonitis (FIP) virus and SARS-CoV-2.[1][2] This document provides detailed application notes and protocols for the in vivo dosing and administration of GS-441524 to support preclinical research and drug development efforts.
Mechanism of Action
GS-441524 is a prodrug that is metabolized intracellularly to its active triphosphate form (GS-443902). This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). By mimicking the natural adenosine (B11128) triphosphate, it is incorporated into the nascent viral RNA chain, leading to delayed chain termination and inhibition of viral replication.
Data Presentation
Table 1: In Vivo Dosing Regimens of GS-441524 in Feline Infectious Peritonitis (FIP)
| FIP Type | Administration Route | Dosage | Frequency | Duration | Reference |
| Wet or Dry (Non-neurological/ocular) | Subcutaneous | 4.0 - 7.5 mg/kg | Once daily | At least 12 weeks | [3] |
| Wet or Dry (Non-neurological/ocular) | Oral | 15 mg/kg | Once daily | 12 weeks (84 days) | [2] |
| Ocular | Subcutaneous | 8.0 - 10.0 mg/kg (minimum) | Once daily | At least 12 weeks | [3] |
| Ocular | Oral | 15 - 20 mg/kg | Once daily | 12 weeks (84 days) | [2] |
| Neurological | Subcutaneous | 10.0 mg/kg (minimum) | Once daily | At least 12 weeks | [3] |
| Neurological | Oral | 10 mg/kg | Twice daily (BID) | 12 weeks (84 days) | [2] |
Table 2: Pharmacokinetic Parameters of GS-441524 in Various Animal Models
| Species | Administration Route | Dose | Oral Bioavailability (%) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Tmax (h) |
| Mouse (C57BL/6) | Intravenous (IV) | 5 mg/kg | N/A | 26 | 2.4 | N/A |
| Oral (PO) | 10 mg/kg | 39 | N/A | N/A | 1.5 | |
| Rat (Sprague Dawley) | Intravenous (IV) | 1 and 5 mg/kg | N/A | Low to moderate | N/A | N/A |
| Oral (PO) | 10, 30, and 100 mg/kg | 33 | N/A | N/A | N/A | |
| Dog | Intravenous (IV) | N/A | N/A | 4.1 | 0.9 | N/A |
| Oral (PO) | N/A | 85 | N/A | N/A | N/A | |
| Cynomolgus Monkey | Intravenous (IV) | 2 mg/kg | N/A | Low to moderate | N/A | N/A |
| Oral (PO) | 5 mg/kg | 8.3 | N/A | N/A | N/A | |
| Cat | Oral (PO) | 25 mg/kg | N/A | N/A | N/A | 6 |
Data compiled from multiple preclinical pharmacokinetic studies.
Experimental Protocols
Protocol 1: Subcutaneous Administration in Feline Models
Materials:
-
GS-441524 powder
-
Vehicle solution: 5% ethanol (B145695), 30% propylene (B89431) glycol, 45% PEG 400, 20% water, adjusted to pH 1.5 with HCl[4]
-
Sterile vials
-
Syringes and needles (25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Formulation Preparation:
-
Aseptically weigh the required amount of GS-441524 powder.
-
In a sterile vial, combine the vehicle components.
-
Add the GS-441524 powder to the vehicle and agitate until fully dissolved. Sonication may be used to aid dissolution.[4]
-
The final concentration for feline studies is typically 10 or 15 mg/mL.[4]
-
-
Dosing:
-
Weigh the cat to determine the accurate dose volume.
-
Draw the calculated volume of the GS-441524 solution into a sterile syringe.
-
Gently restrain the cat.
-
Lift a fold of skin between the shoulder blades.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring:
Protocol 2: Oral Gavage Administration in Rodent Models (Mouse)
Materials:
-
GS-441524 powder
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Sterile water for reconstitution
-
Animal scale
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution.
-
Aseptically weigh the GS-441524 powder and suspend or dissolve it in the vehicle to the desired concentration.
-
-
Dosing:
-
Weigh the mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume into a syringe attached to an appropriately sized gavage needle.
-
Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
-
Monitoring:
-
Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
-
Monitor for any adverse effects and the desired therapeutic outcomes.
-
Visualizations
Signaling Pathway of GS-441524
Caption: Intracellular activation and mechanism of action of GS-441524.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study of GS-441524.
Toxicology and Safety Considerations
-
General Tolerability: GS-441524 has been shown to be generally well-tolerated in cats, with a wide therapeutic margin.[1]
-
Injection Site Reactions: Subcutaneous injections can be painful and may cause local inflammation or swelling.
-
Renal Effects: Mild and non-progressive renal toxicity has been observed in some cats treated with GS-441524.
-
Hepatic Effects: Mild increases in liver enzymes (ALT) have been reported, but there is no apparent severe liver toxicity.
-
Urolithiasis: There have been reports of bladder stones composed of GS-441524 in cats receiving unlicensed formulations.[6]
-
Hematological Effects: Mild elevations in some white blood cell lines (eosinophils, lymphocytes) may occur.[6]
It is crucial to monitor animals closely for any adverse effects during in vivo studies. For comprehensive safety assessment, dedicated toxicology and safety pharmacology studies following regulatory guidelines are recommended for drug development programs.
References
- 1. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fipvetguide.com [fipvetguide.com]
- 3. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 6. GS-441524 | VCA Animal Hospitals [vcahospitals.com]
Application Notes and Protocols for Cell Motility Assays Using GS-493, a SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell motility is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis.[1] The protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase-2), encoded by the PTPN11 gene, is a critical regulator of signal transduction pathways that govern cell migration.[2] SHP2 is a key component downstream of receptor tyrosine kinases (RTKs) and cytokine receptors, influencing pathways such as the RAS/ERK and PI3K/Akt signaling cascades.[2][3][4] Dysregulation of SHP2 activity is frequently observed in various cancers, promoting cell proliferation, survival, and motility.[4][5]
GS-493 is a potent and selective small molecule inhibitor of SHP2 with an IC50 of 71 nM.[6] It has been demonstrated to block the cellular motility and growth of cancer cells, making it a valuable tool for investigating the role of SHP2 in cell migration and a potential therapeutic agent.[6] These application notes provide detailed protocols for utilizing this compound in two standard cell motility assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action: this compound Inhibition of SHP2-Mediated Cell Motility
This compound selectively targets the protein tyrosine phosphatase SHP2.[6] In its active state, SHP2 dephosphorylates specific target proteins, thereby modulating downstream signaling pathways that are crucial for cell migration. One of the key mechanisms by which SHP2 promotes cell motility is through the regulation of the RAS/ERK pathway.[4][7][8] Upon growth factor stimulation of receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates regulatory sites, leading to the activation of RAS and the subsequent phosphorylation cascade of the MAPK/ERK pathway.[3][4] This pathway ultimately activates transcription factors and cytoskeletal remodeling proteins that drive cell migration.
Furthermore, SHP2 is involved in regulating focal adhesion dynamics.[3][9] It can modulate the activity of focal adhesion kinase (FAK), a key protein in cell adhesion and migration.[3][9][10] By dephosphorylating specific sites on FAK, SHP2 can influence the turnover of focal adhesions, a process essential for cell movement.[3][10]
By inhibiting SHP2, this compound is expected to disrupt these signaling cascades, leading to a decrease in the activation of the RAS/ERK pathway and altered focal adhesion dynamics. This ultimately results in an inhibition of cell migration and invasion. It is important to note that some studies suggest potential off-target effects for active site-targeting SHP2 inhibitors like this compound, which should be considered when interpreting results.[11]
Caption: this compound inhibits SHP2, blocking downstream signaling pathways like RAS/ERK.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cell motility assays.
Table 1: Effect of this compound on Wound Closure in a Scratch Assay
| Treatment Group | Concentration (µM) | Wound Area at 0h (µm²) | Wound Area at 24h (µm²) | Percent Wound Closure |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | Varies |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Treatment Group | Concentration (µM) | Number of Migrated Cells (per field) | Percent Inhibition of Migration |
| Vehicle Control | 0 | 0 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| Positive Control | Varies |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration in vitro. It involves creating a "wound" or a gap in a confluent cell monolayer and monitoring the rate at which cells migrate to close the gap.[12]
Caption: Workflow for the Wound Healing (Scratch) Assay.
Materials:
-
Cells of interest (e.g., cancer cell line known to express SHP2)
-
Complete cell culture medium
-
Sterile PBS
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
Creating the Scratch:
-
Gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer in each well. Apply consistent pressure to ensure a uniform scratch width.
-
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment:
-
Prepare different concentrations of this compound in the appropriate cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Add the treatment media to the respective wells.
-
-
Imaging:
-
Immediately after adding the treatment (0h), capture images of the scratch in the same position for each well using a microscope.
-
Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[13] It is a more quantitative method for assessing individual cell migration.
Caption: Workflow for the Transwell Migration Assay.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution
-
24-well Transwell plates (typically with 8 µm pore size inserts)
-
Sterile PBS
-
4% Paraformaldehyde (PFA) for fixing cells
-
Crystal Violet solution (or other suitable stain)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation of Transwell Plate: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of each well.
-
Cell Preparation and Seeding:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the migratory rate of the cell line (typically 12-24 hours).
-
Removal of Non-migrated Cells:
-
Carefully aspirate the medium from the upper chamber.
-
Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% PFA for 15 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the insert in Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Imaging and Quantification:
-
Use a microscope to visualize and count the stained, migrated cells on the lower surface of the membrane.
-
Count the cells in several random fields of view for each insert and calculate the average number of migrated cells per field.
-
Calculate the percent inhibition of migration relative to the vehicle control.
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the inhibitory effect of this compound on cell motility. By utilizing the Wound Healing and Transwell Migration assays, researchers can quantitatively assess the impact of SHP2 inhibition on both collective and individual cell migration. These experiments will contribute to a better understanding of the role of SHP2 in cancer cell biology and aid in the development of novel therapeutic strategies targeting cell motility and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Shp2 regulates migratory behavior and response to EGFR-TKIs through ERK1/2 pathway activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric SHP2 inhibitors suppress lung cancer cell migration by inhibiting non-canonical activation of EphA2 via the ERK-RSK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-tyrosine phosphatase Shp-2 regulates cell spreading, migration, and focal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tyrosine phosphatase SHP2 regulates focal adhesion kinase to promote EGF-induced lamellipodia persistence and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
Application Notes and Protocols for Biochemical Assays of SHP2 Activity with GS-493
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, acting downstream of various receptor tyrosine kinases (RTKs).[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of several human diseases, including Noonan syndrome and various cancers, making it an attractive target for therapeutic intervention.
GS-493 is a potent and selective inhibitor of SHP2. This document provides detailed application notes and protocols for performing biochemical assays to characterize the inhibitory activity of this compound and similar compounds against SHP2.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound against SHP2 and its selectivity over other related phosphatases.
| Target | IC50 (nM) | Selectivity vs. SHP2 | Reference |
| SHP2 | 71 ± 15 | - | [2] |
| SHP1 | ~2059 | 29-fold | [2] |
| PTP1B | ~3195 | 45-fold | [2] |
Signaling Pathway of SHP2
The diagram below illustrates the central role of SHP2 in growth factor signaling pathways. Upon ligand binding to a receptor tyrosine kinase (RTK), autophosphorylation of the receptor creates docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase domain. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS/RAF/MEK/ERK (MAPK) signaling cascade, which promotes cell proliferation, survival, and differentiation.
Caption: SHP2 signaling pathway from RTK activation to cellular response.
Experimental Protocols
This section provides a detailed protocol for a fluorescence-based biochemical assay to measure the enzymatic activity of SHP2 and determine the potency of inhibitors like this compound. This protocol is based on the dephosphorylation of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP).
Principle
SHP2 catalyzes the hydrolysis of the phosphate group from the non-fluorescent DiFMUP substrate, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU formation is directly proportional to SHP2 activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence generation.
Materials and Reagents
-
Recombinant full-length human SHP2 protein
-
SHP2 activating peptide (e.g., a dually phosphorylated IRS-1 peptide)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound or other test compounds
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20
-
DMSO (Dimethyl sulfoxide)
-
384-well black, low-volume microplates
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 450-460 nm)
Experimental Workflow Diagram
Caption: Workflow for the SHP2 biochemical inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 2X stock of SHP2 enzyme and SHP2 activating peptide in Assay Buffer. For example, a working solution of 1.0 nM SHP2 and 1 µM activating peptide.
-
Prepare a 2X stock of DiFMUP substrate in Assay Buffer. A final concentration of 10-20 µM is recommended.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions in Assay Buffer to create a 4X working stock of the inhibitor concentrations to be tested.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X this compound working solutions (or DMSO for control wells) to the appropriate wells of the 384-well plate.
-
Add 10 µL of the 2X SHP2 enzyme/activating peptide solution to all wells.
-
Mix the plate gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X DiFMUP substrate solution to all wells. The final reaction volume is 20 µL.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (rate of fluorescence increase) by performing a linear regression on the initial linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Rateinhibitor - Ratebackground) / (RateDMSO - Ratebackground)] (where Ratebackground is the rate in no-enzyme control wells).
-
Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to accurately assess the inhibitory activity of compounds like this compound against SHP2. The fluorescence-based assay using DiFMUP is a robust and sensitive method suitable for high-throughput screening and detailed kinetic characterization of SHP2 inhibitors. Careful execution of these protocols will enable the reliable determination of inhibitor potency and selectivity, which is crucial for the development of novel therapeutics targeting SHP2.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GS-493 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the selective SHP2 inhibitor, GS-493. Below you will find troubleshooting guides and frequently asked questions to ensure the successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1][2][3] It exhibits an IC50 of 71 nM for SHP2 and demonstrates significant selectivity over related phosphatases like SHP1 and PTP1B.[1][2] By inhibiting SHP2, this compound blocks downstream signaling pathways, such as the RAS-MAPK pathway, which are crucial for cell growth and motility. This makes it a valuable tool for cancer research, as it has been shown to inhibit tumor growth in vitro and in vivo.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, it is common to prepare a stock solution in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO. For example, to make a 10 mM stock solution, add 1 mL of DMSO to 5.10 mg of this compound (Molecular Weight: 510.44 g/mol ). It is recommended to sonicate the solution to aid in dissolution.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. It is advisable to protect the compound from light. Stock solutions in DMSO should also be stored at -20°C and are typically stable for several months.
Troubleshooting Guide
Problem 1: I am having difficulty dissolving this compound.
-
Solution: Ensure you are using a suitable solvent. This compound has limited solubility in aqueous solutions. For initial solubilization, use an organic solvent like DMSO. If precipitation occurs when diluting the DMSO stock solution in aqueous media, try reducing the final concentration of this compound or increasing the percentage of DMSO in the final solution (while being mindful of the DMSO tolerance of your cell line or assay). Gentle warming and vortexing can also aid in dissolution.
Problem 2: I am observing a loss of compound activity over time.
-
Solution: This could be due to improper storage or multiple freeze-thaw cycles.
-
Storage: Always store the solid compound and stock solutions at the recommended temperature of -20°C.
-
Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes before freezing.
-
Solution Stability: If you are preparing working solutions in aqueous buffers, use them fresh and do not store them for extended periods, as the stability of this compound in aqueous media may be limited.
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H14N6O8S |
| Molecular Weight | 510.44 g/mol |
| CAS Number | 1710337-31-7 |
Table 2: In Vitro Activity of this compound
| Target | IC50 |
| SHP2 | 71 nM |
| SHP1 | 2.08 µM |
| PTP1B | 3.17 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 5.10 mg of this compound powder.
-
Solubilization: Add 1 mL of DMSO to the powder.
-
Mixing: Gently vortex the solution and sonicate for a few minutes until the solid is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol 2: In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for testing the effect of this compound on cancer cell growth.
Caption: General workflow for an in vitro cell viability assay with this compound.
Signaling Pathway
The diagram below illustrates the role of SHP2 in the RAS-MAPK signaling pathway, which is inhibited by this compound.
Caption: Simplified RAS-MAPK signaling pathway showing the inhibitory action of this compound on SHP2.
References
Technical Support Center: Optimizing GS-4997 (Selonsertib) Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the ASK1 inhibitor, GS-4997 (Selonsertib), in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GS-4997?
A1: GS-4997 is an orally bioavailable, selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1).[1][2] It functions in an ATP-competitive manner, binding to the catalytic kinase domain of ASK1. This prevents the phosphorylation and activation of ASK1, which in turn inhibits the downstream signaling cascade involving c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK).[1][2][3] By blocking this pathway, GS-4997 can suppress the production of inflammatory cytokines, reduce fibrosis, and inhibit excessive apoptosis and cell proliferation.[1][2]
Q2: How should I prepare and store GS-4997 stock solutions?
A2: GS-4997 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, store the stock solution in small aliquots at -20°C or -80°C.[5] When preparing your working concentrations, the final DMSO concentration in the cell culture media should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for GS-4997 in cell culture?
A3: The effective concentration of GS-4997 can vary significantly depending on the cell line and the biological endpoint being measured. For instance, in functional assays with recombinant ASK1, the IC50 has been reported to be in the nanomolar range (around 5 nM).[2] However, in cell-based assays, higher concentrations are often required. For example, studies have shown IC50 values in the micromolar range for certain cancer cell lines and for observing anti-inflammatory effects in THP-1 cells.[3][6] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How long should I incubate my cells with GS-4997?
A4: The optimal incubation time will depend on the specific cellular process you are investigating. Short-term incubations of a few hours may be sufficient to observe effects on signaling pathway phosphorylation.[6] For endpoints such as cell viability, apoptosis, or gene expression changes, longer incubation periods of 24 to 72 hours are commonly used.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of GS-4997 | 1. Incorrect Concentration: The concentration used may be too low for your specific cell line. 2. Compound Instability: GS-4997 may be degrading in the cell culture media over long incubation times. 3. Low Cell Permeability: The compound may not be efficiently entering the cells. 4. Inactive Target: The ASK1 pathway may not be active or relevant in your chosen cell model under basal conditions. | 1. Perform a dose-response experiment (see Experimental Protocols) to determine the optimal concentration. 2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. 3. Review the physicochemical properties of GS-4997 and your cell line. While generally cell-permeable, specific cell types may have different uptake efficiencies. 4. Consider stimulating the cells with an appropriate stressor (e.g., oxidative stress, inflammatory stimuli) to activate the ASK1 pathway. |
| High Cellular Toxicity | 1. Off-Target Effects: At high concentrations, GS-4997 may inhibit other kinases, leading to toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration determined from your dose-response experiment. 2. Ensure the final DMSO concentration in your culture media is below cytotoxic levels (typically <0.1%). |
| Inconsistent Results | 1. Compound Precipitation: GS-4997 may precipitate out of solution, especially at high concentrations or in certain media. 2. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect the response to treatment. | 1. Visually inspect the media for any signs of precipitation. Prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. |
Experimental Protocols
Protocol 1: Determination of Optimal GS-4997 Concentration using a Cell Viability Assay (e.g., MTT or WST-1)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of GS-4997 in your cell line of interest.
Materials:
-
GS-4997 stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of GS-4997 in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest GS-4997 concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GS-4997.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the GS-4997 concentration to determine the IC50 value.
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol allows for the assessment of GS-4997's effect on the phosphorylation of downstream targets like p38 MAPK and JNK.
Materials:
-
GS-4997 stock solution
-
Your cell line of interest
-
6-well or 12-well cell culture plates
-
Stimulus to activate the ASK1 pathway (optional, e.g., H2O2, TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of GS-4997 for a specified time (e.g., 1-2 hours).
-
Stimulation (Optional): If necessary, stimulate the cells with an appropriate agent to activate the ASK1 pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Acquisition and Analysis: Capture the image using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Reported IC50 Values for GS-4997 in Different Assays
| Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Cell-free assay | Recombinant human ASK1 | 0.005012 µM | [2] |
| Cell Viability (MTT) | Various cancer cell lines | Micromolar range | [6] |
| Anti-inflammatory | LPS-stimulated THP-1 cells | 120 µM/mL | [3] |
Table 2: Solubility of GS-4997
| Solvent | Solubility | Reference |
| DMSO | 75 mg/mL (168.35 mM) | [2] |
| DMSO | 89 mg/mL (199.78 mM) | [4][7] |
| Ethanol | 40 mg/mL (89.78 mM) | [7] |
| Water | Insoluble | [7] |
Visualizations
Caption: Workflow for optimizing GS-4997 concentration.
Caption: ASK1 signaling pathway and inhibition by GS-4997.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
Technical Support Center: GS-493 Off-Target Effects on PDGFRβ and SRC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the SHP2 inhibitor, GS-493, on Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Proto-oncogene tyrosine-protein kinase Src (SRC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is characterized as a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11), with a reported IC50 of 71 nM. It demonstrates significantly higher selectivity for SHP2 over related phosphatases like SHP1 and PTP1B. Its primary mechanism of action involves blocking cellular motility and the growth of cancer cells.
Q2: Are there documented off-target effects of this compound on PDGFRβ and SRC?
Yes, published research indicates that this compound exhibits off-target effects on the platelet-derived growth factor receptor β (PDGFRβ). Specifically, it has been shown to affect the ligand-induced activation and trans-phosphorylation of PDGFRβ. Furthermore, studies have demonstrated that this compound can directly inhibit purified human PDGFRβ and SRC in vitro.
Q3: Why should I be concerned about off-target effects on PDGFRβ and SRC when using this compound?
Unintended inhibition of PDGFRβ and SRC can lead to a variety of confounding experimental results. Both kinases are crucial nodes in signaling pathways that regulate cell proliferation, migration, survival, and angiogenesis. Off-target inhibition can result in:
-
Misinterpretation of the primary mechanism of action of this compound.
-
Unexpected cellular phenotypes that are not attributable to SHP2 inhibition alone.
Q4: What are the typical downstream signaling pathways of PDGFRβ and SRC that might be affected?
Both PDGFRβ and SRC are involved in complex and overlapping signaling networks. Key downstream pathways include:
-
PDGFRβ: Primarily activates the PI3K/AKT and MAPK/ERK pathways, which are central to cell growth and survival.
-
SRC: Plays a role in signaling from receptor tyrosine kinases and integrins, influencing the Ras/MAPK pathway, cell adhesion, and migration.
Data Presentation
| Kinase Target | This compound IC50 (nM) | On-Target/Off-Target | Notes |
| SHP2 (Primary Target) | 71 | On-Target | Blocks cellular motility and growth. |
| PDGFRβ | User-determined value | Off-Target | Inhibition of ligand-evoked activation has been observed. |
| SRC | User-determined value | Off-Target | Direct inhibition of purified SRC has been shown. |
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation or Migration
-
Possible Cause: You are studying the effects of this compound on SHP2-mediated signaling, but you observe a more potent anti-proliferative or anti-migratory effect than anticipated. This could be due to the simultaneous inhibition of PDGFRβ and/or SRC, which are also key regulators of these processes.
-
Troubleshooting Steps:
-
Validate Off-Target Inhibition: Perform a western blot to assess the phosphorylation status of PDGFRβ (e.g., p-PDGFRβ Y857) and SRC (e.g., p-SRC Y416) in your experimental system following treatment with this compound. A decrease in phosphorylation would suggest off-target activity.
-
Use Orthogonal Approaches: Employ a structurally different SHP2 inhibitor or use genetic approaches like siRNA or CRISPR to silence SHP2. If the phenotype is not fully recapitulated, it strengthens the evidence for off-target effects of this compound.
-
Rescue Experiment: If possible, overexpress a constitutively active form of PDGFRβ or SRC to see if it can rescue the observed phenotype in the presence of this compound.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Possible Cause: The off-target effects of this compound on PDGFRβ and SRC may be cell-context dependent. The expression levels and basal activity of these kinases can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Profile the baseline expression and phosphorylation levels of PDGFRβ and SRC in the cell lines you are using.
-
Correlate with Sensitivity: Determine if there is a correlation between the expression/activity of PDGFRβ or SRC and the sensitivity of the cell line to this compound.
-
Test in a "Clean" System: If possible, use a cell line known to have low or no expression of PDGFRβ and SRC to isolate the on-target effects of SHP2 inhibition.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PDGFRβ or SRC Inhibition
Objective: To quantify the inhibitory effect of this compound on the kinase activity of purified PDGFRβ or SRC.
Materials:
-
Recombinant human PDGFRβ or SRC kinase
-
Kinase-specific peptide substrate
-
This compound (serially diluted)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a multi-well plate, add the recombinant kinase, the specific peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. Luminescence-based assays measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PDGFRβ and SRC Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of endogenous PDGFRβ and SRC in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-PDGFRβ (Tyr857), anti-total PDGFRβ, anti-p-SRC (Tyr416), anti-total SRC
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Include a vehicle control. If studying ligand-induced phosphorylation, serum-starve the cells and then stimulate with the appropriate ligand (e.g., PDGF-BB for PDGFRβ) in the presence or absence of the inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total protein (total PDGFRβ or total SRC) and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal, normalized to the loading control.
Visualizations
Caption: Off-target inhibition of the PDGFRβ signaling pathway by this compound.
Caption: Off-target inhibition of the SRC signaling pathway by this compound.
preventing GS-493 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the SHP2 inhibitor, GS-493. The following information is designed to help prevent and resolve issues related to compound precipitation in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound has a known solubility of 1 mg/mL in DMSO.
Q2: How should I store the this compound stock solution?
A2: After dissolving this compound in DMSO, it is recommended to create aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. Under these conditions, the stock solution is stable for up to three months.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is significantly less soluble in the aqueous environment of the cell culture medium compared to DMSO. Here are several strategies to prevent this:
-
Final Concentration: Ensure the final concentration of this compound in the cell culture medium does not exceed its aqueous solubility limit. While the exact solubility in cell culture media is not published, it is advisable to perform a solubility test to determine the maximum soluble concentration for your specific medium and experimental conditions.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. This gradual change in solvent composition can help keep the compound in solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity to your cells. A high concentration of DMSO in the final working solution can also contribute to precipitation.
-
Temperature: Always use pre-warmed (37°C) cell culture medium for dilutions. Adding the compound to cold media can decrease its solubility.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While a specific in vivo formulation for this compound is not detailed in publicly available literature, it has been successfully used in a murine xenograft model with intraperitoneal (i.p.) injection at a dose of 46 mg/kg. For poorly water-soluble compounds like this compound, common in vivo formulation strategies include the use of co-solvents, surfactants, and lipid-based vehicles. It is recommended to perform formulation development and tolerability studies to identify a suitable vehicle for your specific animal model and route of administration.
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Media
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound is higher than its solubility limit in the aqueous medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a serial dilution test. Start with a low final concentration and incrementally increase it to find the point of precipitation. |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly to a large volume of aqueous medium causes the compound to "crash out" of solution. | Perform a stepwise dilution. Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume. |
| Low Temperature | Diluting the compound in cold medium can decrease its solubility. | Always use cell culture medium that has been pre-warmed to 37°C. |
| High Final DMSO Concentration | A high percentage of DMSO in the final working solution can affect cell viability and compound solubility. | Keep the final DMSO concentration in the culture medium below 0.1%. This may require preparing a more dilute stock solution. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation. | If using a serum-containing medium, try preparing the final dilution in a serum-free basal medium first, and then adding the serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Stepwise Dilution: a. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium. For example, to achieve a final concentration of 1 µM with 0.1% DMSO from a 1 mM stock, you can first dilute 1 µL of the stock into 99 µL of medium (1:100 dilution, resulting in a 10 µM intermediate solution with 1% DMSO). b. Add the required volume of the intermediate dilution to the final volume of the cell culture medium. Following the example, add 100 µL of the 10 µM intermediate solution to 900 µL of medium to get 1 mL of a 1 µM final solution with a final DMSO concentration of 0.1%.
-
Gently mix the final solution.
-
Visually inspect for any signs of precipitation before adding to the cells.
Visualizations
Technical Support Center: GS-493 (Voxilaprevir)
This technical support center provides guidance on the stability of frozen stock solutions of GS-493 (Voxilaprevir), a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Proper storage and handling of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions and duration for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] Adherence to these guidelines will help minimize degradation and ensure the compound's integrity.
Q2: What solvent should I use to prepare my this compound stock solution?
A2: While the search results do not specify a universal solvent, DMSO is commonly used for preparing stock solutions of similar antiviral compounds for in vitro assays. For in vivo studies, a formulation may involve dissolving a DMSO stock solution into an appropriate vehicle like corn oil. The choice of solvent can impact stability, so it is crucial to consult specific experimental protocols.
Q3: How can I check the stability of my this compound stock solution after long-term storage?
A3: The stability of your stock solution can be assessed by analytical methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the active compound from any potential degradants, allowing for quantification of the parent compound. A significant decrease in the peak area of this compound compared to a freshly prepared standard would indicate degradation.
Q4: I see unexpected results in my assay when using an older stock solution of this compound. Could this be related to stability?
A4: Yes, unexpected or inconsistent assay results, such as a loss of potency (e.g., higher EC50 values), can be an indication of compound degradation.[2] It is advisable to prepare a fresh stock solution or qualify the existing stock by an analytical method like HPLC to rule out stability issues.
Q5: Should I be concerned about freeze-thaw cycles for my this compound stock solution?
A5: While specific data on the effect of freeze-thaw cycles on this compound is not available in the provided search results, it is a general best practice in chemical and biological research to aliquot stock solutions into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to, thereby preserving its integrity.
Data Presentation: this compound Stock Solution Stability
| Storage Temperature | Recommended Storage Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by RP-HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a frozen stock solution.
Objective: To quantify the concentration of this compound in a stock solution over time and compare it to a freshly prepared standard to determine its stability.
Materials:
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This compound stock solution (to be tested)
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This compound powder (for preparing a fresh standard)
-
HPLC-grade solvent (e.g., DMSO)
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HPLC-grade mobile phase components (e.g., acetonitrile (B52724), water, and additives like formic acid or ammonium (B1175870) acetate)
-
RP-HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve it in the same solvent as your stock solution to a known concentration (e.g., 10 mM). This will serve as your reference standard.
-
-
Sample Preparation:
-
Thaw your frozen this compound stock solution.
-
Prepare a dilution of both the test stock solution and the fresh standard solution in the mobile phase to a concentration suitable for HPLC analysis.
-
-
Chromatographic Conditions:
-
The specific conditions will need to be optimized for your HPLC system. However, based on literature for similar compounds, a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with a modifier is a good starting point.[3][4]
-
Set the detector at a wavelength appropriate for this compound.
-
-
Analysis:
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Inject the prepared standard and sample solutions into the HPLC system.
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Integrate the peak area corresponding to this compound in both chromatograms.
-
-
Data Interpretation:
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Compare the peak area of your test sample to the peak area of the freshly prepared standard.
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A significant decrease in the peak area of the test sample suggests degradation. The percentage of remaining this compound can be calculated as: (Peak Area of Test Sample / Peak Area of Standard) * 100%.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Interpreting Unexpected Western Blot Results After GS-493 (Setmelanotide) Treatment
Welcome to the technical support center for researchers utilizing GS-493 (Setmelanotide). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected Western blot results following experimentation with this potent melanocortin-4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Setmelanotide, is a selective agonist for the melanocortin-4 receptor (MC4R).[1][2] MC4R is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, including appetite and energy expenditure.[1][3] Upon binding, this compound activates the MC4R, primarily stimulating the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][4] This increase in cAMP is a key secondary messenger that mediates the physiological effects of MC4R activation.[4]
Q2: What are the expected downstream effects of this compound on protein expression in a Western blot?
Following treatment with this compound, you can typically expect to see changes in the phosphorylation status of several key downstream signaling proteins. These include:
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Increased phosphorylation of cAMP-dependent protein kinase (PKA), extracellular signal-regulated kinase (ERK1/2), and cAMP response element-binding protein (CREB).[5]
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Decreased phosphorylation of AMP-activated protein kinase (AMPK) at threonine 172.[6]
The total protein levels of these signaling molecules are generally not expected to change significantly with short-term this compound treatment. The primary observable effect is on their activation state (i.e., phosphorylation).
Q3: I am not seeing the expected changes in my Western blot after this compound treatment. What could be the reason?
Several factors could contribute to this, ranging from experimental design to technical execution. Key areas to investigate include:
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Cell line responsiveness: Confirm that your chosen cell line expresses sufficient levels of functional MC4R.[1]
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This compound concentration and incubation time: Ensure you are using an appropriate concentration of this compound and an adequate incubation period to elicit a detectable downstream signaling response.
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Antibody specificity and quality: Verify that your primary antibodies are specific for the phosphorylated and total forms of your target proteins and are validated for Western blotting.[7]
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Sample preparation and protein integrity: Proper sample handling, including the use of phosphatase and protease inhibitors, is crucial to preserve the phosphorylation state and integrity of your target proteins.[8]
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Western blot protocol optimization: Every step of the Western blot process, from protein transfer to antibody incubation and washing, can impact the final result.[9][10]
Troubleshooting Guide for Unexpected Western Blot Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Problem 1: No change or weak signal for phosphorylated proteins (p-PKA, p-ERK, p-CREB).
Is it possible my cells are not responding to this compound?
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Confirm MC4R Expression: Verify that your cell line expresses MC4R at the protein level using a validated MC4R antibody.[1] If expression is low or absent, consider using a different cell model.
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Optimize this compound Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Could there be an issue with my sample preparation?
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Phosphatase and Protease Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[8]
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Rapid Sample Processing: Process your cell lysates quickly and keep them on ice to minimize enzymatic activity.
What if the issue is with the Western blot technique itself?
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Protein Transfer: Confirm efficient transfer of proteins to the membrane, especially for high molecular weight proteins. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.
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Antibody Concentration: The concentration of your primary antibody may be too low. Try increasing the concentration or incubating overnight at 4°C.[11]
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Antibody Activity: Ensure your primary and secondary antibodies have not expired and have been stored correctly.[11]
Problem 2: High background or non-specific bands.
Why is my blot showing high background?
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Blocking: Your blocking step may be insufficient. Increase the blocking time or try a different blocking agent (e.g., switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa).[7]
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Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[7] Try reducing the antibody concentrations.
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Washing Steps: Inadequate washing can result in high background. Increase the number and duration of your wash steps.[11]
What could be the cause of extra, non-specific bands?
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Primary Antibody Specificity: Your primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data and consider using a more specific antibody.[7]
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Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands.[8] Always use fresh samples and protease inhibitors.
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Overloading of Protein: Loading too much protein per lane can lead to streaking and non-specific bands.[7]
Problem 3: Bands at unexpected molecular weights.
Why is my protein running at a higher or lower molecular weight than expected?
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Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or other PTMs can cause a shift in the apparent molecular weight of a protein.[12]
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Protein Isoforms or Splice Variants: Your antibody may be detecting different isoforms of the target protein.
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Incomplete Denaturation: Incomplete reduction and denaturation of your samples can lead to the formation of dimers or multimers, resulting in higher molecular weight bands. Ensure your sample buffer contains a sufficient concentration of reducing agent (e.g., DTT or β-mercaptoethanol) and that you are adequately heating your samples before loading.
Data Presentation
Table 1: Expected Changes in Protein Phosphorylation Following this compound Treatment
| Target Protein | Expected Change with this compound | Typical Molecular Weight (kDa) | Notes |
| Phospho-PKA (p-PKA) | Increase | Varies by subunit | Look for phosphorylation at key activation sites (e.g., Thr197 for the catalytic subunit). |
| Phospho-ERK1/2 (p-ERK1/2) | Increase | 44 (ERK1), 42 (ERK2) | Analyze the ratio of phosphorylated to total ERK. |
| Phospho-CREB (p-CREB) | Increase | 43 | Analyze the ratio of phosphorylated to total CREB. |
| Phospho-AMPK (p-AMPK) | Decrease | 62 (α subunit) | Look for phosphorylation at Thr172. |
| MC4R | No change in total level | ~37 (core protein), may appear higher due to glycosylation | The total amount of the receptor is not expected to change with acute treatment. |
Experimental Protocols
Standard Western Blot Protocol for Analyzing this compound Signaling
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat cells with the desired concentration of this compound or vehicle control for the determined optimal time.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Visualizations
Caption: Signaling pathway activated by this compound (Setmelanotide) through the MC4R.
Caption: Standard experimental workflow for Western blot analysis.
Caption: A logical troubleshooting workflow for unexpected Western blot results.
References
- 1. benchchem.com [benchchem.com]
- 2. Setmelanotide MC4R Agonist|Research Compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure of MC4R to agonist in the endoplasmic reticulum stabilizes an active conformation of the receptor that does not desensitize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Technical Support Center: Minimizing GS-493 (Glecaprevir) Toxicity in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GS-493 (glecaprevir) in long-term experimental settings. The information is designed to help anticipate and mitigate potential toxicities, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known toxicities associated with this compound (glecaprevir) in clinical use?
A1: In clinical settings, glecaprevir (B607649), as a component of Mavyret, is generally well-tolerated. The most common side effects are mild and include headache, fatigue, nausea, and diarrhea.[1] However, more significant, though less frequent, toxicities have been reported, primarily related to liver function. These include:
-
Drug-Induced Liver Injury (DILI): In some cases, treatment with glecaprevir/pibrentasvir has been associated with liver injury.[2]
-
Hyperbilirubinemia: Elevated bilirubin (B190676) levels have been observed, particularly in patients with pre-existing cirrhosis.[2]
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Hepatitis B Virus (HBV) Reactivation: There is a risk of HBV reactivation in patients with a current or prior HBV infection.[1][3]
Q2: What is the primary mechanism of this compound metabolism and how might this contribute to toxicity?
A2: Glecaprevir is primarily metabolized in the liver by the cytochrome P450 system, with CYP3A4 being the major enzyme involved.[4] The mechanism of liver injury is not fully understood but may be related to the production of a toxic or immunogenic metabolite during this process. This metabolic pathway is also a key consideration for potential drug-drug interactions.
Q3: Are there known drug-drug interactions with this compound that could exacerbate toxicity?
A3: Yes, due to its metabolism by CYP3A4 and its role as a substrate and inhibitor of several drug transporters, glecaprevir has significant potential for drug-drug interactions. Co-administration with strong inducers or inhibitors of CYP3A4 can alter the plasma concentration of glecaprevir, potentially leading to reduced efficacy or increased toxicity. Furthermore, glecaprevir is an inhibitor of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3.[5] Co-administration with substrates of these transporters can lead to increased concentrations of the co-administered drug, heightening the risk of its associated toxicities.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in in vitro Cell Cultures
Symptoms:
-
Reduced cell viability in long-term cultures treated with this compound.
-
Increased lactate (B86563) dehydrogenase (LDH) release in the culture medium.
-
Morphological changes in cells indicative of stress or death.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High unbound concentration of this compound | This compound is highly protein-bound. The concentration of free drug in your culture medium may be higher than anticipated, leading to toxicity. Action: Supplement your culture medium with a physiological concentration of bovine serum albumin (BSA) to better mimic in vivo conditions and reduce the free fraction of the drug. |
| Metabolic activation to toxic byproducts | The cell line you are using may have high CYP3A4 activity, leading to the formation of toxic metabolites. Action: 1. Use a cell line with lower or no CYP3A4 expression to see if the toxicity is mitigated. 2. Consider co-treatment with a known CYP3A4 inhibitor (use with caution and appropriate controls) to assess the role of metabolism in the observed cytotoxicity. |
| Inhibition of essential cellular transporters | This compound is a potent inhibitor of P-gp, BCRP, OATP1B1, and OATP1B3. If your cells rely on these transporters for the efflux of waste products or uptake of essential nutrients from the media, their inhibition could lead to toxicity. Action: 1. Assess the expression of these transporters in your cell line. 2. If essential, consider using a lower concentration of this compound or a different cell model. |
| Mitochondrial dysfunction | The observed cytotoxicity could be a result of off-target effects on mitochondrial function. Action: Perform specific assays to assess mitochondrial health, such as a mitochondrial membrane potential assay or a reactive oxygen species (ROS) production assay. |
Issue 2: Signs of Hepatotoxicity in Animal Models
Symptoms:
-
Elevated serum levels of liver enzymes (ALT, AST).
-
Increased total bilirubin.
-
Histopathological changes in liver tissue.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Dose-dependent toxicity | The administered dose may be too high for the specific animal model and duration of the study. Action: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific experimental conditions. |
| Drug-drug interactions | If co-administering other compounds, consider the potential for interactions that could increase this compound exposure or have additive hepatotoxic effects. Action: Review the metabolic pathways and transporter interactions of all co-administered compounds. If an interaction is suspected, consider staggered dosing or alternative compounds. |
| Underlying susceptibility of the animal model | Certain animal strains may be more susceptible to drug-induced liver injury. Action: Review the literature for the known sensitivities of your chosen animal model. If necessary, consider using a different, more robust strain. |
Quantitative Data
Table 1: In Vitro Inhibition of Human Drug Transporters by Glecaprevir (this compound)
| Transporter | IC50 (µM) | Potential Clinical Relevance |
| P-glycoprotein (P-gp) | 0.33 | Inhibition may increase concentrations of co-administered P-gp substrates. |
| Breast Cancer Resistance Protein (BCRP) | 2.3 | Inhibition may increase concentrations of co-administered BCRP substrates. |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 0.017 | Potent inhibition can significantly increase concentrations of co-administered OATP1B1 substrates. |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | 0.064 | Potent inhibition can significantly increase concentrations of co-administered OATP1B3 substrates. |
Data sourced from in vitro studies.
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assessment (LDH Release Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 2: Assessment of Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time period. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).
-
Staining: Use a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1). Follow the manufacturer's protocol for staining.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for assessing this compound in vitro toxicity.
Caption: this compound metabolism and transporter interactions.
References
- 1. reframeDB [reframedb.org]
- 2. researchgate.net [researchgate.net]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Kinase Activity of GS-493
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target kinase activity of GS-493, a known SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1] SHP2 is a non-receptor protein tyrosine phosphatase involved in signal transduction downstream of various growth factor and cytokine receptors, playing a crucial role in the RAS-MAPK signaling pathway.[2]
Q2: What are the known off-target kinase activities of this compound?
Published research has demonstrated that this compound exhibits off-target activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and SRC kinase.[3][4][5] This means that in addition to inhibiting SHP2, this compound can also inhibit the catalytic activity of these two kinases.
Q3: What are the implications of these off-target activities in my experiments?
The inhibition of PDGFRβ and SRC by this compound can lead to confounding results, as the observed cellular phenotype may not be solely due to the inhibition of SHP2.[3] It is crucial to consider these off-target effects when interpreting experimental data and attributing specific biological functions to SHP2.
Q4: How can I experimentally verify the off-target activity of this compound in my system?
You can perform a combination of in vitro biochemical assays and cell-based assays to confirm the off-target effects of this compound. Biochemical assays directly measure the inhibitory activity of this compound against purified kinases, while cellular assays assess the impact on downstream signaling pathways in a more biologically relevant context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype inconsistent with SHP2 inhibition. | The observed effect may be due to the inhibition of off-target kinases like PDGFRβ or SRC. | 1. Perform a Western blot analysis to examine the phosphorylation status of direct downstream targets of PDGFRβ (e.g., AKT, ERK) and SRC (e.g., FAK, STAT3) in the presence of this compound. 2. Use a structurally different SHP2 inhibitor as a control to see if it recapitulates the same phenotype. 3. Consider using siRNA or CRISPR/Cas9 to specifically knock down SHP2 and compare the phenotype to that induced by this compound. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of SHP2, PDGFRβ, and SRC, leading to different sensitivities to this compound's on- and off-target effects. | 1. Characterize the protein expression levels of all three targets in the cell lines being used via Western blot or proteomics. 2. Perform dose-response curves for this compound in each cell line to determine the IC50 for the desired phenotype. |
| Difficulty in attributing observed effects solely to SHP2 inhibition. | The overlapping signaling pathways of SHP2, PDGFRβ, and SRC make it challenging to dissect the specific contribution of each. | 1. Employ rescue experiments. For example, overexpress a constitutively active form of a downstream effector of SHP2 to see if it reverses the effect of this compound. 2. Use specific inhibitors for PDGFRβ and SRC in combination with this compound to isolate the effects of SHP2 inhibition. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and known off-target kinases.
| Target | Inhibitor | IC50 | Assay Type |
| SHP2 | This compound | 71 nM[1] | In vitro phosphatase assay |
| PDGFRβ | This compound | 1.6 µM[3] | In vitro kinase assay |
| SRC | This compound | 746 nM[3] | In vitro kinase assay |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDGFRβ and SRC kinases.
Methodology:
-
Reagents: Purified recombinant PDGFRβ and SRC kinases, appropriate kinase-specific peptide substrate, ATP, this compound, kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, add the kinase, its specific substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods such as radiometric assays (e.g., ³³P-ATP) or non-radioactive methods like TR-FRET or luminescence-based ADP detection.[6][7] f. Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of PDGFRβ and SRC in a cellular context.
Methodology:
-
Cell Culture: Culture cells that express PDGFRβ and SRC.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control (e.g., DMSO).
-
Stimulation: If necessary, stimulate the cells with the appropriate ligand (e.g., PDGF for PDGFRβ activation) to induce pathway activation.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., p-AKT, p-ERK for PDGFRβ pathway; p-FAK, p-STAT3 for SRC pathway). d. Also, probe for the total protein levels of these targets as a loading control. e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow to investigate off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: GS-493 SHP2 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with guidance on the reconstitution and storage of GS-493, a cell-active and bioavailable SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective protein tyrosine phosphatase SHP2 (PTPN11) inhibitor. It is a cell-active and bioavailable compound that has been shown to retard cancer cell mobility and invasiveness, as well as prevent tumor growth in xenograft mouse models.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound should be reconstituted in Dimethyl Sulfoxide (DMSO).[1][2]
Q3: What is the solubility of this compound in the recommended solvent?
A3: The solubility of this compound in DMSO is 1 mg/mL.[1][2]
Q4: How should I store the solid (unreconstituted) this compound?
A4: The solid compound should be stored protected from light at a temperature between +2°C and +8°C.[1][2] It is important not to freeze the solid compound.[1][2]
Q5: How should I store this compound after reconstitution?
A5: After reconstitution in DMSO, it is recommended to aliquot the solution and freeze it at -20°C.[1][2]
Q6: How long are the reconstituted stock solutions of this compound stable?
A6: Stock solutions of this compound are stable for up to 3 months when stored at -20°C.[1][2]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The concentration you are trying to achieve is higher than the recommended solubility.
-
Solution: Do not exceed a concentration of 1 mg/mL. If you need a higher concentration for your experiment, please be aware that it may not fully dissolve. You can try gentle warming or vortexing to aid dissolution, but do not overheat the solution.
Issue: My reconstituted this compound solution appears cloudy or has precipitated after storage.
-
Possible Cause 1: The solution was not stored properly at -20°C.
-
Solution 1: Ensure your freezer is maintaining a consistent temperature of -20°C. Avoid repeated freeze-thaw cycles, as this can affect the stability of the compound.
-
Possible Cause 2: The stock solution has been stored for longer than the recommended 3 months.
-
Solution 2: It is recommended to use a fresh stock solution if the storage period has exceeded 3 months.
Quantitative Data Summary
| Parameter | Value | Citations |
| Reconstitution Solvent | Dimethyl Sulfoxide (DMSO) | [1],[2] |
| Solubility | 1 mg/mL in DMSO | [1],[2] |
| Storage (Solid) | +2°C to +8°C, Protect from light | [1],[2] |
| Storage (Reconstituted) | -20°C | [1],[2] |
| Stock Solution Stability | Up to 3 months at -20°C | [1],[2] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
-
Preparation: Before opening, bring the vial of solid this compound to room temperature.
-
Solvent Addition: Add the required volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, to a vial containing 1 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the reconstituted solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will help to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.
Visualizations
Caption: Workflow for this compound Reconstitution and Storage.
References
Validation & Comparative
A Comparative Guide to SHP2 Inhibitors: GS-493 vs. TNO155
For Researchers, Scientists, and Drug Development Professionals
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its involvement in the RAS-MAPK signaling pathway has established SHP2 as a key player in cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and malignancies, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of two selective, allosteric SHP2 inhibitors: GS-493 and TNO155 (also known as Batoprotafib), with a focus on their biochemical and cellular activities, supported by experimental data.
At a Glance: Key Quantitative Data
The following tables summarize the key biochemical and cellular potency of this compound and TNO155 based on available preclinical data.
| Inhibitor | Target | IC50 (Biochemical Assay) | Selectivity | References |
| This compound | SHP2 (PTPN11) | 71 nM | 29-fold vs. SHP1, 45-fold vs. PTP1B | [1][2] |
| TNO155 | Wild-type SHP2 | 11 nM | High selectivity against other phosphatases | [3] |
| Inhibitor | Cell-Based Assay | Cell Line | IC50 (Cellular Assay) | References |
| This compound | Soft Agar Colony Formation | LXFA 526L (NSCLC) | 40 µM (resulted in 32% of control colonies) | [1] |
| TNO155 | pERK Assay | KYSE520 | 8 nM | [3] |
| TNO155 | Cell Proliferation (5-day) | KYSE520 | 100 nM | [3] |
| TNO155 | Cell Viability (6-day) | NCI-H3255, HCC827, PC9 | < 1.5 µM | [3] |
Signaling Pathway Overview
SHP2 is a critical downstream mediator of RTK signaling. Upon ligand binding and autophosphorylation of an RTK, SHP2 is recruited to the receptor complex via its SH2 domains. This leads to a conformational change, activating its phosphatase activity. Activated SHP2 dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Allosteric SHP2 inhibitors like this compound and TNO155 bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, stabilizing the enzyme in an auto-inhibited conformation and preventing its activation.[4]
In Vitro and In Vivo Efficacy
This compound
-
Cellular Motility and Growth: this compound has been shown to block the hepatocyte growth factor (HGF)-stimulated epithelial-mesenchymal transition of human pancreatic adenocarcinoma (HPAF) cells at concentrations ranging from 0.0625 to 10 µM.[1] It also inhibits the growth of the human non-small cell lung cancer (NSCLC) cell line LXFA 526L in soft agar, reducing the number of tumor cell colonies to 32% of the control at a concentration of 40 µM.[1]
-
Antitumor Activity: In a murine xenograft model, daily intraperitoneal administration of this compound at 46 mg/kg for 27 days resulted in significant inhibition of tumor growth.[1]
TNO155
-
Cellular Proliferation: TNO155 demonstrates potent anti-proliferative effects in various cancer cell lines. In KYSE520 esophageal squamous cell carcinoma cells, it inhibited cell proliferation with an IC50 of 100 nM in a 5-day assay.[3] It also inhibited the viability of EGFR-mutant NSCLC cell lines (NCI-H3255, HCC827, and PC9) with IC50 values below 1.5 µM in 6-day assays.[3]
-
Combination Therapy: Preclinical studies have shown that TNO155 synergizes with other targeted therapies. For instance, it enhances the efficacy of KRAS G12C inhibitors and EGFR inhibitors in lung and colorectal cancer models.[3]
-
Antitumor Activity: In vivo, TNO155 has demonstrated tumor growth inhibition in various xenograft models. For example, in a BRAF-mutant colorectal cancer xenograft model (HT-29), TNO155 at 20 mg/kg administered orally twice daily showed moderate tumor growth inhibition and was more effective when combined with dabrafenib.[3] TNO155 is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents for advanced solid tumors.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize SHP2 inhibitors.
SHP2 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against the SHP2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human SHP2 protein is used. A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is prepared in an appropriate assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20).[7]
-
Activation of Wild-Type SHP2: For wild-type SHP2, which exists in an auto-inhibited state, pre-incubation with a dually phosphorylated peptide, such as an insulin (B600854) receptor substrate 1 (IRS-1) peptide, is required to activate the enzyme.[7]
-
Inhibitor Incubation: The SHP2 enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound or TNO155) for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Enzymatic Reaction: The reaction is initiated by the addition of the DiFMUP substrate.
-
Detection: The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product (DiFMU), which is measured over time using a fluorescence plate reader (e.g., excitation at 358 nm and emission at 450 nm).
-
Data Analysis: The rate of reaction is calculated, and the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular pERK Western Blot Assay
Objective: To assess the ability of an inhibitor to block SHP2-mediated downstream signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line with an active RAS-MAPK pathway (e.g., KYSE520) is cultured. Cells are treated with various concentrations of the SHP2 inhibitor for a specified duration. In some cases, cells are stimulated with a growth factor (e.g., EGF or HGF) to activate the pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and loading control bands to determine the dose-dependent effect of the inhibitor on ERK phosphorylation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of an SHP2 inhibitor in a living organism.
Methodology:
-
Cell Implantation: A suspension of cancer cells (e.g., LXFA 526L or HT-29) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, this compound, or TNO155).
-
Drug Administration: The inhibitor is administered to the mice according to a specific dosing schedule (e.g., daily intraperitoneal injection for this compound or twice-daily oral gavage for TNO155).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
Both this compound and TNO155 are potent and selective allosteric inhibitors of SHP2 that have demonstrated preclinical antitumor activity. TNO155 appears to have greater biochemical potency and has advanced into clinical development, providing a larger body of publicly available data, particularly regarding its use in combination therapies. This compound has also shown significant in vitro and in vivo efficacy. The choice between these and other SHP2 inhibitors for research or therapeutic development will depend on a variety of factors, including the specific cancer type, the potential for combination therapies, and the evolving clinical landscape for this class of targeted agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other novel SHP2 inhibitors.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GS-493: A Comparative Analysis of SHP2 Selectivity and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor GS-493's selectivity for the protein tyrosine phosphatase SHP2 over two closely related phosphatases, SHP1 and PTP1B. The information presented is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and related fields.
Quantitative Selectivity of this compound
This compound has been identified as a potent and selective inhibitor of SHP2. Its inhibitory activity is significantly higher for SHP2 compared to SHP1 and PTP1B, as demonstrated by in vitro enzyme assays.
| Compound | Target | IC50 (nM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B |
| This compound | SHP2 | 71 ± 15 | 29-fold | 45-fold |
| SHP1 | ~2059 | - | - | |
| PTP1B | ~3195 | - | - |
Table 1: Comparative inhibitory activity (IC50) of this compound against SHP2, SHP1, and PTP1B. The IC50 values for SHP1 and PTP1B are estimated based on the reported selectivity folds.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the selectivity and cellular effects of SHP2 inhibitors like this compound.
Biochemical Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2, SHP1, and PTP1B enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human SHP2, SHP1, and PTP1B enzymes
-
This compound
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective phosphatase enzyme (SHP2, SHP1, or PTP1B) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding DiFMUP to a final concentration of 10 µM.
-
Measure the fluorescence intensity (excitation: 355 nm, emission: 460 nm) every 60 seconds for 30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: HGF-Stimulated Cell Scattering
This protocol is designed to assess the effect of this compound on hepatocyte growth factor (HGF)-induced cell scattering, a hallmark of epithelial-mesenchymal transition (EMT).
Materials:
-
Human pancreatic adenocarcinoma (HPAF-II) cells or other suitable epithelial cell line
-
This compound
-
Recombinant Human HGF
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
6-well plates
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Seed HPAF-II cells in 6-well plates and grow to form distinct colonies.
-
Once colonies are established, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with HGF (e.g., 20 ng/mL) in the presence of this compound or DMSO.
-
Incubate for 24-48 hours and monitor for cell scattering using a phase-contrast microscope.
-
Capture images at different time points to assess the degree of cell scattering and loss of cell-cell adhesion.
-
Quantify the scattering effect by measuring the area of dispersed cells relative to the initial colony area.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways of SHP2, SHP1, and PTP1B, highlighting their key roles in cellular regulation.
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that primarily plays a positive regulatory role in signal transduction. It is a key component of the RAS-MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.
SHP1 Signaling Pathway
SHP1 is predominantly expressed in hematopoietic cells and generally acts as a negative regulator of signaling pathways, particularly those involved in immune responses. It often dephosphorylates and inactivates signaling components.
Validating On-Target Effects of GS-493, a SHP2 Inhibitor, with siRNA-Mediated Gene Silencing
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the on-target effects of the investigational SHP2 inhibitor, GS-493, using siRNA as a validation tool. This document outlines the experimental rationale, detailed protocols, and data interpretation to distinguish specific drug effects from off-target phenomena.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK and regulating the JAK-STAT signaling pathways, both of which are frequently dysregulated in various cancers. This compound is a potent allosteric inhibitor of SHP2, showing therapeutic potential in RTK-driven malignancies. To rigorously validate that the observed cellular effects of this compound are a direct consequence of SHP2 inhibition, a comparison with the effects of siRNA-mediated knockdown of PTPN11 is essential.
Comparative Analysis of this compound and PTPN11 siRNA on Downstream Signaling
This section compares the expected outcomes of treating cancer cells with this compound versus transfecting them with siRNA targeting PTPN11. The primary readout for on-target activity is the phosphorylation status of key downstream signaling proteins, such as ERK and STAT3.
| Treatment Group | Target | Expected Effect on SHP2 Protein | Expected Effect on p-ERK Levels | Expected Effect on p-STAT3 Levels |
| Vehicle Control | N/A | Normal | Basal/Stimulated | Basal/Stimulated |
| This compound | SHP2 Activity | Normal | Decreased | Increased |
| PTPN11 siRNA | PTPN11 mRNA | Decreased | Decreased | Increased |
| Scrambled siRNA Control | N/A | Normal | Basal/Stimulated | Basal/Stimulated |
Table 1: Predicted Comparative Effects of this compound and PTPN11 siRNA. This table summarizes the anticipated impact of each treatment on SHP2 protein levels and the phosphorylation of downstream effectors ERK and STAT3.
Experimental Workflow
The following diagram illustrates the experimental workflow for comparing the effects of this compound and PTPN11 siRNA.
Signaling Pathway Perturbation
The diagram below depicts the targeted disruption of the RAS-MAPK and JAK-STAT signaling pathways by this compound and PTPN11 siRNA.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select a cancer cell line known to be dependent on SHP2 signaling (e.g., HER2-amplified breast cancer cell line, KRAS-mutant lung cancer cell line).
-
Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection or drug treatment.
-
This compound Treatment: Treat cells with this compound at a pre-determined effective concentration (e.g., determined by a dose-response curve). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
siRNA Transfection
-
Reagents:
-
PTPN11 siRNA (validated sequences)
-
Scrambled (non-targeting) control siRNA
-
Transfection reagent suitable for the chosen cell line
-
Serum-free medium
-
-
Procedure:
-
Prepare two tubes for each transfection. In tube A, dilute the siRNA in serum-free medium. In tube B, dilute the transfection reagent in serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubate for 4-6 hours, then replace the medium with complete growth medium.
-
Harvest cells for analysis 48-72 hours post-transfection to allow for sufficient protein knockdown.
-
Western Blot Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-SHP2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation
A successful on-target validation will demonstrate that both this compound treatment and PTPN11 siRNA transfection lead to a similar downstream signaling phenotype, specifically a reduction in ERK phosphorylation and an increase in STAT3 phosphorylation. The magnitude of the effect may differ between the chemical inhibitor and genetic knockdown due to differences in the kinetics and completeness of target modulation. The scrambled siRNA and vehicle controls should not exhibit these changes. Concordance between the pharmacological and genetic approaches provides strong evidence that the effects of this compound are mediated through the specific inhibition of SHP2.
A Comparative Guide to GS-4997 Target Engagement in Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptosis signal-regulating kinase 1 (ASK1) inhibitor, GS-4997 (Selonsertib), with other relevant ASK1 inhibitors. Target engagement of GS-4997 is explored through the lens of the Cellular Thermal Shift Assay (CETSA), a powerful technique for verifying drug-target interaction in a cellular context. This document offers detailed experimental protocols, comparative data, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to GS-4997 and ASK1 Inhibition
GS-4997, also known as Selonsertib, is a selective, orally bioavailable inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated in response to various cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals. Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively. This signaling cascade plays a critical role in mediating cellular responses such as apoptosis, inflammation, and fibrosis.
GS-4997 functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of ASK1.[1][2] This binding event prevents the phosphorylation and subsequent activation of ASK1, thereby inhibiting the downstream signaling pathways that contribute to various pathological conditions.[1][2] Due to its role in mitigating these processes, GS-4997 has been investigated for its therapeutic potential in a range of diseases, including non-alcoholic steatohepatitis (NASH), diabetic kidney disease, and certain cancers.
The Cellular Thermal Shift Assay (CETSA) for Target Engagement
Confirming that a drug candidate interacts with its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of target engagement in intact cells or tissue samples. The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.
In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat gradient. The cells are subsequently lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound provides strong evidence of direct binding and target engagement.
Comparison of ASK1 Inhibitors
The following table summarizes the in vitro potency of GS-4997 and other notable ASK1 inhibitors. The IC50 and pIC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of ASK1 activity in biochemical assays.
| Compound Name | Alias | Type of Inhibitor | IC50 | pIC50 |
| GS-4997 | Selonsertib | ATP-competitive ASK1 inhibitor | - | 8.3[1][3] |
| GS-444217 | - | ATP-competitive ASK1 inhibitor | 2.87 nM[4][5][6] | - |
| ASK1-IN-2 | - | Orally active ASK1 inhibitor | 32.8 nM[7][8][9] | - |
| NQDI 1 | - | Selective ASK1 inhibitor | 3 µM | - |
Experimental Protocols
This section provides a detailed protocol for performing a Cellular Thermal Shift Assay to evaluate the target engagement of GS-4997 with ASK1, followed by Western blot analysis.
Cellular Thermal Shift Assay (CETSA) Protocol
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium until they reach 80-90% confluency.
-
On the day of the experiment, harvest the cells and resuspend them in fresh, serum-free medium to a density of 1-2 x 10^6 cells/mL.
-
Prepare a stock solution of GS-4997 in DMSO. For a dose-response experiment, prepare serial dilutions of GS-4997. A final DMSO concentration in the cell suspension should be kept below 0.5%.
-
Treat the cell suspensions with various concentrations of GS-4997 or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake and target binding.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions (typically 50-100 µL per sample) into PCR tubes or a 96-well PCR plate.
-
Use a thermocycler to heat the samples across a range of temperatures for 3-5 minutes. A typical temperature gradient would be from 40°C to 70°C, with 2-3°C increments. Include an unheated control sample (kept at room temperature or on ice).
-
After the heating step, immediately cool the samples to 4°C.
3. Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, add an appropriate volume of ice-cold lysis buffer (e.g., PBS containing 0.5% NP-40, 1x protease and phosphatase inhibitor cocktail).
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
5. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
Western Blot Protocol
1. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
2. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ASK1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
3. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for ASK1 at each temperature point for both the vehicle- and GS-4997-treated samples.
-
Normalize the band intensities to the unheated control for each treatment group.
-
Plot the percentage of soluble ASK1 as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the GS-4997-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
Mandatory Visualizations
ASK1 Signaling Pathway
Caption: The ASK1 signaling cascade and the point of inhibition by GS-4997.
CETSA Experimental Workflow
Caption: A step-by-step overview of the Cellular Thermal Shift Assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of GS-493 and Other PTPN11 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of GS-493 and other prominent PTPN11 (SHP2) inhibitors. This document provides a detailed examination of their performance, supported by experimental data, to aid in the evaluation and selection of these targeted therapies.
Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), also known as SHP2, is a crucial signaling protein that plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. Encoded by the PTPN11 gene, SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of this compound and other allosteric SHP2 inhibitors such as TNO155, RMC-4630, and JAB-3068, which function by locking the protein in an inactive conformation.
Mechanism of Action: Allosteric Inhibition of SHP2
This compound and other inhibitors discussed in this guide are allosteric inhibitors of SHP2. They bind to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding event stabilizes SHP2 in its autoinhibited conformation, preventing the catalytic site from accessing its substrates and thereby blocking downstream signaling through the RAS-MAPK pathway.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and other selected PTPN11 inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of PTPN11 Inhibitors
| Inhibitor | Target | Biochemical IC₅₀ (nM) | Cell Line | Cellular Activity (IC₅₀/EC₅₀) | Reference |
| This compound | SHP2 | 71 | LXFA 526L (NSCLC) | Blocks growth at 40 µM | [1] |
| SHP1 | ~2059 (29-fold less active) | HPAF (Pancreatic) | Blocks HGF-stimulated EMT (0.0625-10 µM) | [1][2] | |
| PTP1B | ~3195 (45-fold less active) | [1][2] | |||
| TNO155 | SHP2 | 11 | Various OSCC cell lines | IC₅₀ range: 0.39 µM to 211.1 µM | [3][4] |
| RMC-4630 | SHP2 | Data not available for RMC-4630 | NCI-H358 (NSCLC Xenograft) | pERK EC₅₀ and EC₇₅ observed | [5] |
| (analog RMC-4550) | SHP2 | 0.583 | KYSE520 | IC₅₀ = 276 nM | [6][7] |
| JAB-3068 | SHP2 | 25.8 | KYSE-520 | IC₅₀ = 2.17 µM |
Note: Data for RMC-4630 is often represented by its analog RMC-4550 in preclinical studies.
Table 2: Pharmacokinetic Properties of PTPN11 Inhibitors
| Inhibitor | Administration | Tₘₐₓ (hours) | T₁/₂ (hours) | Oral Bioavailability | Reference |
| This compound | Intraperitoneal (in vivo model) | Not Available | Not Available | Not Available | [1] |
| TNO155 | Oral | ~1.1 | ~34 | Favorable pharmacokinetic properties | |
| RMC-4630 | Oral | Not Available | Not Available | Orally bioavailable | |
| JAB-3068 | Oral | Not Available | Not Available | Orally bioavailable |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these PTPN11 inhibitors are provided below.
In Vitro PTPN11 Phosphatase Activity Assay
This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.
-
Reagents and Materials:
-
Purified full-length human SHP2 enzyme.
-
Di-phosphotyrosine peptide substrate or a chromogenic substrate like p-Nitrophenyl Phosphate (B84403) (pNPP).
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT).
-
-
Procedure:
-
The SHP2 enzyme is incubated with the inhibitor at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The dephosphorylation of the substrate is measured over time. For pNPP, this is done by monitoring the increase in absorbance at 405 nm. For peptide substrates, phosphate release can be quantified using a Malachite Green assay.
-
IC₅₀ values are calculated by plotting the enzyme activity against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
This method assesses the direct binding of inhibitors to the SHP2 protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability.
-
Procedure:
-
Cells are treated with the test compound or vehicle.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins.
-
The amount of soluble SHP2 protein at each temperature is quantified by Western blotting or other detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitors on the growth and survival of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., KYSE-520, LXFA 526L).
-
Cell culture medium and supplements.
-
MTT or other viability reagents.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of the SHP2 inhibitor.
-
After a set incubation period (e.g., 72 hours), a viability reagent like MTT is added.
-
A solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT).
-
Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Procedure:
-
Human cancer cells (e.g., NCI-H358, LXFA 526L) are subcutaneously injected into immunocompromised mice.[1][5]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The SHP2 inhibitor or vehicle is administered to the mice (e.g., orally or intraperitoneally) according to a specific dosing schedule.[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment (e.g., p-ERK levels).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: PTPN11 (SHP2) signaling pathway and point of inhibition.
Caption: General experimental workflow for PTPN11 inhibitor evaluation.
Caption: Mechanism of allosteric inhibition of SHP2.
References
- 1. Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline | Jacobio Pharma [jacobiopharma.com]
- 3. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
Unveiling the Role of ASK1: A Comparative Analysis of the ASK1 Inhibitor GS-4997 and Genetic Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the pharmacological activity of the ASK1 inhibitor, GS-4997 (Selonsertib), with findings from genetic models of ASK1 loss-of-function. By juxtaposing data from pharmacological intervention and genetic manipulation, we aim to offer a clearer understanding of the on-target effects of GS-4997 and its utility as a selective tool for studying ASK1-mediated signaling pathways.
Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical signaling node that responds to a variety of cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Activation of ASK1 triggers a downstream signaling cascade, primarily through the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), leading to cellular responses such as inflammation, apoptosis, and fibrosis.[1] Given its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases.
GS-4997 (Selonsertib) is a potent and selective, ATP-competitive small molecule inhibitor of ASK1.[2][3] Its development has provided a valuable pharmacological tool to probe the function of ASK1 in various disease models. To rigorously validate the on-target activity of GS-4997, it is essential to compare its effects with those observed in genetic models where ASK1 function is abrogated, either through gene knockout (KO) or knockdown (e.g., using siRNA). This guide synthesizes available data to provide such a cross-validation.
Comparative Analysis of ASK1 Inhibition: GS-4997 vs. Genetic Models
The primary mechanism of action of GS-4997 is the inhibition of ASK1 kinase activity, which in turn is expected to reduce the phosphorylation of its downstream targets, p38 and JNK. This effect should phenocopy the observations in ASK1 knockout or knockdown models under stress conditions.
| Parameter | Pharmacological Inhibition (GS-4997) | Genetic Inhibition (ASK1 Knockout) | Reference |
| p-p38 Levels (in vivo) | Significantly reduced phosphorylation of p38 in the kidneys of MRL/lpr mice (a model of lupus nephritis) following treatment with GS-4997. | Impaired Ca2+-induced activation of p38 in primary neurons derived from ASK1-/- mice. | [4][5] |
| p-JNK Levels (in vivo/in vitro) | Reduced phosphorylation of c-Jun (a downstream target of JNK) in the kidneys of MRL/lpr mice treated with GS-4997. | Loss of sustained JNK activation in ASK1-/- embryonic fibroblasts in response to TNF-α and H2O2. | [1][4] |
| Apoptosis | In vitro, selonsertib (B560150) induced apoptosis in hepatic stellate cells. | ASK1-/- embryonic fibroblasts are resistant to TNF- and H2O2-induced apoptosis. | [1][2] |
| Inflammation | Selonsertib demonstrated anti-inflammatory effects in LPS-stimulated THP-1 cells. | Reduced production of proinflammatory cytokines in splenocytes and dendritic cells from ASK1-knockout mice stimulated with LPS. | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The ASK1 signaling pathway and points of intervention.
Caption: Experimental workflows for cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vivo Administration of GS-4997 (Selonsertib) in Mice
-
Animal Model: C57BL/6J mice are commonly used. For disease-specific studies, appropriate models are established, such as intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine (D-GalN) to induce acute liver failure (ALF).[8]
-
Drug Formulation: Selonsertib is typically dissolved in a vehicle suitable for the route of administration. For oral administration in a liver fibrosis model, it was dissolved in 0.5% methylcellulose.[2] For intraperitoneal injection in an ALF model, the vehicle was not specified but is typically a saline solution.[8]
-
Dosing and Administration: Dosages can vary depending on the study. In a rat model of liver fibrosis, selonsertib was administered orally at 10 or 50 mg/kg.[2] In a mouse model of ALF, selonsertib was administered via intraperitoneal injection at 15, 30, and 60 mg/kg, 30 minutes prior to the induction of liver injury.[8]
-
Endpoint Analysis: Following the treatment period, animals are euthanized, and tissues of interest (e.g., liver, kidney) are collected for downstream analysis. This can include histological staining, Western blotting for protein expression and phosphorylation (e.g., p-ASK1, p-p38, p-JNK), and gene expression analysis.[2]
In Vitro ASK1 Knockdown using siRNA
-
Cell Culture: Cells are seeded in multi-well plates to achieve a confluence of 60-80% at the time of transfection. The choice of cell line depends on the biological question (e.g., HEK293, THP-1, or primary cells).[9]
-
siRNA Preparation: A stock solution of ASK1-specific siRNA and a non-targeting control siRNA are prepared, typically at a concentration of 10-20 µM in nuclease-free water.[10]
-
Transfection:
-
For each transfection, siRNA is diluted in a serum-free medium (e.g., Opti-MEM).
-
A transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in the same medium.
-
The diluted siRNA and transfection reagent are then combined, mixed gently, and incubated at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[9]
-
The cell culture medium is replaced with fresh, antibiotic-free medium.
-
The siRNA-lipid complexes are then added to the cells.
-
-
Post-Transfection: Cells are incubated for 24-72 hours to allow for gene knockdown. The efficiency of knockdown can be confirmed by Western blotting or qRT-PCR for ASK1 expression. Following confirmation, cells can be subjected to various treatments and assays to assess the functional consequences of ASK1 knockdown.[11]
Conclusion
The comparative analysis of GS-4997 and genetic models of ASK1 deficiency reveals a high degree of concordance in their biological effects. Both pharmacological inhibition and genetic ablation of ASK1 lead to a reduction in the activation of the downstream p38 and JNK signaling pathways in response to cellular stress. This cross-validation provides strong evidence that GS-4997 is a specific and effective inhibitor of ASK1 in both in vitro and in vivo settings. The data collectively support the use of GS-4997 as a valuable research tool for elucidating the multifaceted roles of ASK1 in health and disease. For drug development professionals, this comparative guide underscores the on-target activity of selonsertib, although its clinical development has faced challenges, highlighting the complexity of translating preclinical efficacy to clinical success.
References
- 1. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of ASK1 in Ca2+‐induced p38 MAP kinase activation | EMBO Reports [link.springer.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Selonsertib, a potential drug for liver failure therapy by rescuing the mitochondrial dysfunction of macrophage via ASK1–JNK–DRP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of SHP2 Inhibitors: GS-493 vs. RMC-4550
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small-molecule inhibitors of the protein tyrosine phosphatase SHP2 (PTPN11): GS-493 and RMC-4550. SHP2 is a critical signaling node and a well-validated target in oncology, playing a key role in the RAS-MAPK pathway. This document summarizes their performance based on available preclinical data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and RMC-4550 are potent inhibitors of SHP2, a non-receptor protein tyrosine phosphatase involved in signal transduction downstream of multiple receptor tyrosine kinases. While both compounds target SHP2, they exhibit distinct profiles in terms of potency, mechanism of action, and selectivity. RMC-4550 emerges as a significantly more potent and selective allosteric inhibitor compared to the active-site inhibitor this compound. Preclinical data suggests robust anti-tumor activity for both compounds in various cancer models.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data for this compound and RMC-4550, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | SHP2 | Enzymatic Assay | 71 | [1][2][3] |
| RMC-4550 | Full-length SHP2 | Enzymatic Assay | 1.55 | [4][5] |
| RMC-4550 | Full-length SHP2 | Enzymatic Assay | 0.583 | [6] |
Table 2: In Vitro Cellular Potency
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HPAF (pancreatic) | HGF-stimulated EMT | - | [1][2] |
| This compound | LXFA 526L (NSCLC) | Soft Agar Colony Formation | - | [1][2] |
| RMC-4550 | PC9 | pERK Inhibition | 39 | [4][5] |
| RMC-4550 | HEK293 (WT SHP2) | pERK Inhibition | 49.2 | [7] |
Table 3: Selectivity Profile
| Compound | Off-Target | Selectivity vs. SHP2 | Reference |
| This compound | SHP1 | 29-fold | [1][2][3] |
| This compound | PTP1B | 45-fold | [1][2][3] |
| RMC-4550 | 14 other phosphatases | No significant activity up to 10 µM | [4][5] |
| RMC-4550 | 468 kinases | No significant activity up to 10 µM | [4][5] |
Table 4: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | LXFA 526L (NSCLC) | 46 mg/kg, i.p., daily for 27 days | Significant tumor growth inhibition | [1][8] |
| RMC-4550 | KYSE-520 (esophageal) | Dose-dependent | Efficacy consistent with target modulation | [4][5] |
| RMC-4550 | Molm14 (AML) | 30 mg/kg, p.o., 5x/week for 28 days (in combination) | Significantly decreased leukemia burden and improved survival | [9] |
| RMC-4550 | Non-small-cell lung cancers (PDX) | - | Blocked tumor growth or caused tumor shrinkage | [10] |
Mechanism of Action
This compound is an active-site inhibitor of SHP2.[11] It directly competes with the substrate for binding to the catalytic domain of the enzyme, thereby preventing the dephosphorylation of downstream signaling molecules.
RMC-4550 is an allosteric inhibitor of SHP2.[12] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent engagement with substrates.[12]
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2's role in the RAS-MAPK pathway and points of inhibition.
Caption: A generalized workflow for in vivo xenograft studies.
Detailed Experimental Protocols
SHP2 Enzymatic Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of compounds against purified SHP2 enzyme.
Methodology:
-
Recombinant full-length human SHP2 protein is purified.
-
A synthetic phosphopeptide substrate (e.g., derived from a known SHP2 substrate) is used.
-
The assay is typically performed in a 96- or 384-well plate format.
-
The compound of interest (this compound or RMC-4550) is serially diluted to various concentrations.
-
The SHP2 enzyme is pre-incubated with the inhibitor for a defined period at room temperature.
-
The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.
-
The reaction is allowed to proceed for a specific time and then stopped.
-
The amount of dephosphorylated product is quantified. This can be done using various methods, such as fluorescence-based detection (e.g., using a substrate that becomes fluorescent upon dephosphorylation) or by measuring the release of inorganic phosphate.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pERK Inhibition Assay
Objective: To assess the ability of a SHP2 inhibitor to block downstream signaling in a cellular context.
Methodology:
-
A cancer cell line known to be dependent on SHP2 signaling (e.g., PC9, which has an activating EGFR mutation) is cultured.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the SHP2 inhibitor (e.g., RMC-4550) for a specified duration (e.g., 1-2 hours).
-
In some experimental setups, cells are stimulated with a growth factor (e.g., EGF or HGF) to activate the upstream signaling cascade.
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated ERK (pERK) and total ERK are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
The ratio of pERK to total ERK is calculated for each treatment condition.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the pERK/total ERK ratio by 50% relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.
Methodology:
-
Human cancer cells (e.g., LXFA 526L for NSCLC, KYSE-520 for esophageal cancer) are cultured in vitro.
-
A suspension of these cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into different treatment groups: vehicle control, and one or more doses of the test compound (this compound or RMC-4550).
-
The compounds are administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, on a defined schedule (e.g., daily, five times a week).
-
Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width²) / 2.
-
The study is continued for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissue can be further analyzed for biomarkers of drug activity, such as inhibition of pERK.
Conclusion
Both this compound and RMC-4550 have demonstrated efficacy as SHP2 inhibitors in preclinical models. However, RMC-4550 exhibits significantly higher potency and a more favorable selectivity profile, likely attributable to its allosteric mechanism of action. The allosteric inhibition by RMC-4550 may offer advantages in terms of specificity and the potential to overcome certain resistance mechanisms. The data presented in this guide provides a foundation for researchers to make informed decisions regarding the selection and application of these SHP2 inhibitors in their studies. Further investigation into the clinical translation of these and other SHP2 inhibitors is ongoing and will be critical in defining their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 11. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GS-493
For researchers, scientists, and drug development professionals handling GS-493, a potent and selective SHP2 inhibitor, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety data.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water and/or shower.
-
After eye contact: Rinse out with plenty of water and remove contact lenses if present and easy to do.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2][3]
Quantitative Data for this compound
For quick reference, the key quantitative and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 510.44 g/mol | [4] |
| Appearance | Solid, Orange | [2][4] |
| Solubility | 1 mg/mL in DMSO | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity (Assay) | ≥98% (HPLC) | [4] |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in compliance with all national and local regulations. The following steps provide a procedural workflow for its safe disposal:
-
Container Management: Do not empty the chemical into drains.[1][2][3][5] Keep this compound in its original container.[1][5] Avoid mixing it with other waste materials.[1][5]
-
Waste Classification: this compound is classified as a combustible solid.[1][3] This classification should inform the selection of the appropriate disposal route.
-
Regulatory Compliance: All waste materials must be disposed of in accordance with national and local environmental regulations.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Uncleaned Containers: Handle uncleaned or empty containers with the same precautions as the product itself.[1][5]
-
Accidental Release: In the event of a spill, cover drains to prevent the material from entering the sewer system.[1][2][3][5] Collect the spilled material by binding it or pumping it off. Take up the dry material and dispose of it properly.[1][2][3][5] Avoid generating dust during cleanup.[1][2][3][5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Logistical Information for Handling GS-493
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of GS-493, a potent SHP2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational use of this compound in a research setting.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the potent nature of this compound, stringent safety measures must be observed to prevent exposure. While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, a control banding approach is recommended for handling potent pharmaceutical compounds.[1][2] This involves categorizing the compound based on its potency and toxicological profile to determine the necessary level of containment and personal protective equipment.
All handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood or a containment isolator, to minimize the risk of inhalation.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Suitable for handling small quantities in a well-ventilated chemical fume hood. |
| Elastomeric Half-Mask or Full-Facepiece Respirator | Recommended for operations with a higher potential for aerosol generation. Use with P100 particulate filters. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated. |
| Eye Protection | Safety Goggles | Should be worn at all times when handling this compound in solid or solution form. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Disposable Gown | Recommended when handling larger quantities or during procedures with a risk of splashing. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Open the package in a designated containment area (e.g., chemical fume hood).
-
Verify the container label and integrity.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation:
-
Perform all weighing of solid this compound within a containment system, such as a balance enclosure or a chemical fume hood, to prevent the generation and dispersal of dust.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Ensure all equipment used for handling is properly cleaned and decontaminated after use.
Disposal Plan
Waste Categorization:
-
All materials that come into contact with this compound, including disposable PPE, weighing papers, pipette tips, and contaminated labware, must be treated as hazardous waste.
Waste Collection:
-
Segregate this compound waste from other laboratory waste streams.
-
Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Solid waste should be double-bagged in sealed plastic bags.
-
Liquid waste should be collected in a designated, sealed container.
Waste Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocol: In Vitro Cell Migration Assay
This protocol outlines a typical Boyden chamber assay to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., a line known to have dysregulated SHP2 signaling)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Culture: Culture the cancer cells in appropriate medium until they reach 70-80% confluency.
-
Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours. This enhances the migratory response to chemoattractants.
-
Cell Harvesting and Resuspension:
-
Wash the cells with PBS.
-
Harvest the cells using a standard trypsinization procedure.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
To the appropriate wells, add different concentrations of this compound (and a vehicle control, e.g., DMSO) to both the upper and lower chambers to assess its inhibitory effect on migration.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory rate of the specific cell line (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in the fixing solution for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in the crystal violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Imaging and Quantification:
-
Visualize the migrated cells using a microscope.
-
Capture images from several random fields for each membrane.
-
Quantify the number of migrated cells per field. The results can be expressed as the average number of migrated cells or as a percentage of the control.
-
Visualization of the SHP2 Signaling Pathway
The following diagram illustrates a simplified representation of the SHP2 signaling pathway, which is a key target of this compound. SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is often dysregulated in cancer.[3][4][5]
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agnopharma.com [agnopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
